Boc-N-Ethylglycine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-10(6-7(11)12)8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBIXXXFDSLALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514496 | |
| Record name | N-(tert-Butoxycarbonyl)-N-ethylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149794-10-5 | |
| Record name | N-(tert-Butoxycarbonyl)-N-ethylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethylglycine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Boc-N-Ethylglycine: A Versatile Building Block in Biochemical Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Boc-N-Ethylglycine, a synthetic amino acid derivative, has emerged as a crucial building block in the fields of biochemistry and medicinal chemistry. Its unique structural features, particularly the N-ethyl substitution and the protective tert-butyloxycarbonyl (Boc) group, offer chemists precise control over peptide and peptidomimetic synthesis. This guide provides a comprehensive overview of the applications of this compound, detailing its role in the synthesis of novel therapeutic candidates and research tools, supported by quantitative data, experimental protocols, and workflow visualizations.
Core Applications in Synthesis
This compound is predominantly utilized in two key areas: the synthesis of peptides and the construction of peptidomimetics, also known as peptoids. The N-ethyl group imparts unique conformational properties and increased proteolytic stability compared to its natural glycine counterpart, while the Boc group provides a readily cleavable protecting group for the amine, essential for stepwise solid-phase synthesis.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this compound serves as a modified amino acid residue that can be incorporated into peptide chains to modulate their structure and function. The ethyl group on the nitrogen atom can influence the peptide's secondary structure and its ability to interact with biological targets. The Boc protecting group is stable under the coupling conditions but can be efficiently removed with mild acid, allowing for the sequential addition of further amino acid residues.
Peptidomimetics (Peptoids)
This compound is a fundamental component in the synthesis of N-substituted glycine oligomers, or peptoids. Peptoids are a class of peptide mimics where the side chain is attached to the nitrogen atom of the backbone rather than the alpha-carbon. This structural alteration renders them highly resistant to enzymatic degradation, a significant advantage for the development of therapeutic agents with improved pharmacokinetic profiles. The synthesis of peptoids often follows a "submonomer" approach on a solid support, a process where this compound can be a key starting material or an integral part of the growing chain.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and application of this compound and related N-substituted glycine derivatives.
| Parameter | Value | Application | Reference |
| Purity | >97% | Commercially available starting material | [1][2] |
| Yield | Quantitative | Synthesis of this compound | [3] |
| Purity | >98% (HPLC) | Commercially available starting material | [4] |
Table 1: Physicochemical Properties of this compound
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Synthesis of this compound | Boc-glycine, iodoethane, NaH, THF | Quantitative | [3] |
| Solid-Phase Peptoid Synthesis (General) | Bromoacetic acid, primary amine (e.g., ethylamine) | Variable |
Table 2: Synthesis and Yield Data
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the N-alkylation of Boc-glycine.[3]
Materials:
-
Boc-glycine
-
Iodoethane
-
Sodium hydride (NaH), 60% dispersion in oil
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Methanol
-
Ethyl acetate-hexane solvent mixture
-
Citric acid
-
Anhydrous sodium sulfate
Procedure:
-
Suspend sodium hydride in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.
-
In a separate flask, dissolve Boc-glycine and iodoethane in anhydrous THF.
-
Add the Boc-glycine solution dropwise to the cooled NaH suspension with vigorous stirring.
-
After 1 hour at 0°C, warm the reaction mixture to room temperature and continue stirring overnight.
-
Cool the reaction mixture to 0°C and slowly add methanol to quench the excess sodium hydride.
-
Dilute the mixture with deionized water and remove the methanol under reduced pressure.
-
Extract impurities with a 90% ethyl acetate-hexane solvent mixture.
-
Adjust the pH of the aqueous layer to 2-3 with solid citric acid.
-
Extract the product with a 90% ethyl acetate-hexane solvent mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound in quantitative yield.[3]
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids)
The "submonomer" method is a common and efficient strategy for the solid-phase synthesis of peptoids.
Materials:
-
Rink amide resin or other suitable solid support
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Primary amine (e.g., ethylamine in a suitable solvent)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
Procedure:
-
Swell the resin in DMF.
-
Acylation Step: Add a solution of bromoacetic acid and DIC in DMF to the resin and shake for a specified time (e.g., 30 minutes) to acylate the free amine on the resin.
-
Wash the resin thoroughly with DMF.
-
Displacement Step: Add a solution of the primary amine (e.g., ethylamine) in a suitable solvent (e.g., DMF or N-methylpyrrolidone) to the resin and shake for a specified time (e.g., 1-2 hours) to displace the bromide and form the N-substituted glycine monomer.
-
Wash the resin thoroughly with DMF.
-
Repeat the acylation and displacement steps with the desired sequence of bromoacetic acid and primary amines to build the peptoid chain.
-
After the final monomer addition, wash the resin with DMF and then with a solvent like dichloromethane.
-
Cleave the peptoid from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows related to the application of this compound.
Caption: Workflow for Solid-Phase Peptoid Synthesis.
References
- 1. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 2. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 3. [PDF] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of N-Boc-N-ethyl Glycine in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-ethyl glycine is a non-canonical, N-alkylated amino acid derivative that serves as a critical building block in the synthesis of complex peptides and peptidomimetics. Its unique structural properties, particularly the ethyl group on the alpha-amine, impart increased proteolytic stability and can influence the conformational properties of the resulting peptide. This technical guide provides a comprehensive overview of the role of N-Boc-N-ethyl glycine in peptide synthesis, including its chemical properties, detailed experimental protocols for its synthesis and incorporation into peptide chains, and methods for the purification of N-alkylated peptides. This document is intended to be a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development.
Introduction
The field of peptide therapeutics has seen significant growth, driven by the high specificity and potency of peptides as drug candidates. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of N-alkylated amino acids, such as N-Boc-N-ethyl glycine, is a key strategy to overcome these limitations. The N-ethyl group provides steric hindrance that protects the adjacent peptide bond from enzymatic degradation. Furthermore, the modification of the peptide backbone can lead to novel conformational preferences, which can be exploited in the design of peptidomimetics with enhanced biological activity.
N-Boc-N-ethyl glycine is particularly useful in the construction of peptide nucleic acid (PNA) monomers and other specialized peptide structures. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows using the Boc/Bzl protection strategy.
Physicochemical Properties of N-Boc-N-ethyl Glycine
A thorough understanding of the physicochemical properties of N-Boc-N-ethyl glycine is essential for its effective use in peptide synthesis.
| Property | Value |
| CAS Number | 149794-10-5 |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 87-88 °C |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |
Synthesis of N-Boc-N-ethyl Glycine
The synthesis of N-Boc-N-ethyl glycine is typically achieved through the N-alkylation of Boc-glycine. A general and efficient laboratory-scale protocol is detailed below.
Experimental Protocol: Synthesis of N-Boc-N-ethyl Glycine
Materials:
-
Boc-glycine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane (EtI)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Citric acid
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Hydride Suspension: In a round-bottom flask purged with nitrogen, suspend sodium hydride (4.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice-water bath.
-
Preparation of Boc-glycine Solution: In a separate flask, dissolve Boc-glycine (1.0 equivalent) and iodoethane (4.0 equivalents) in anhydrous THF.
-
Reaction: Add the Boc-glycine solution dropwise to the cooled sodium hydride suspension under vigorous stirring. Maintain the temperature at 0°C for 1 hour.
-
Room Temperature Stirring: After 1 hour, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess sodium hydride.
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Remove the methanol under reduced pressure.
-
Extract impurities with a 90% ethyl acetate-hexane solvent mixture.
-
Adjust the pH of the aqueous layer to 2-3 with solid citric acid.
-
Extract the product with a 90% ethyl acetate-hexane solvent mixture (repeat 3 times).
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N-ethyl glycine. This procedure can provide the product in near quantitative yield.[1]
Figure 1: General workflow for the synthesis of N-Boc-N-ethyl Glycine.
Incorporation of N-Boc-N-ethyl Glycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-alkylated amino acids like N-Boc-N-ethyl glycine into a growing peptide chain can be challenging due to steric hindrance at the secondary amine. This often results in slower coupling kinetics compared to primary amino acids. Therefore, the choice of coupling reagents and reaction conditions is crucial for achieving high coupling efficiency.
Quantitative Data on Coupling Efficiency
While specific quantitative data for the coupling efficiency of N-Boc-N-ethyl glycine is not extensively reported in readily available literature, studies on similar N-alkylated amino acids indicate that coupling yields can be significantly improved with the use of more potent coupling reagents. For "difficult couplings," such as those involving N-methylated or other N-alkylated amino acids, standard coupling reagents may result in lower yields. It is generally accepted that a coupling efficiency of >99% is desirable for the synthesis of long peptides. For N-alkylated residues, achieving this may require extended coupling times or the use of specialized reagents.
| Coupling Reagent Class | Examples | Suitability for N-Alkylated Residues |
| Carbodiimides | DCC, DIC | Often require an additive (e.g., HOBt) and may still be inefficient for sterically hindered couplings. |
| Onium Salts (Uronium/Aminium) | HBTU, HATU, TBTU | Generally more effective than carbodiimides. HATU is often preferred for difficult couplings. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP, PyBrOP | Highly reactive and often recommended for sterically hindered couplings, including N-alkylated amino acids. PyBrOP is noted for its high reactivity. |
Experimental Protocol: Boc-SPPS Incorporation of N-Boc-N-ethyl Glycine
This protocol outlines the manual incorporation of N-Boc-N-ethyl glycine into a peptide sequence using the Boc/Bzl strategy on a PAM resin.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
N-Boc-N-ethyl glycine
-
Coupling reagent (e.g., HATU or PyBOP)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM, followed by DMF in a reaction vessel.
-
Boc Deprotection (if applicable):
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Wash the resin with DCM (2x) and IPA (2x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Treat the resin with a 5-10% solution of DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.
-
Wash the resin with DMF (3x).
-
-
Coupling of N-Boc-N-ethyl Glycine:
-
In a separate vial, pre-activate N-Boc-N-ethyl glycine (3-4 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended to overcome the steric hindrance of the N-ethyl group.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (no color change) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Figure 2: Workflow for the incorporation of N-Boc-N-ethyl Glycine in SPPS.
Cleavage, Deprotection, and Purification
Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). It is important to note that N-alkylated peptide bonds can be susceptible to hydrolysis under standard TFA cleavage conditions, although this is more pronounced with repeated TFA exposure during synthesis.
General HF Cleavage Protocol:
-
The peptide-resin is treated with anhydrous HF at 0°C for 1 hour.
-
Scavengers, such as p-cresol or anisole, are added to trap reactive carbocations generated during deprotection.
-
The HF is removed by evaporation.
-
The crude peptide is precipitated and washed with cold diethyl ether.
-
The precipitated peptide is dissolved in an aqueous solvent (e.g., acetonitrile/water with 0.1% TFA) and lyophilized.
Purification of N-Alkylated Peptides
The purification of peptides containing N-alkylated residues is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity from the N-ethyl group may alter the retention time of the peptide compared to its non-alkylated counterpart.
General RP-HPLC Purification Protocol:
-
Column: C18 stationary phase is commonly used.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the peptide. The gradient steepness and range should be optimized for each specific peptide.
-
Detection: UV absorbance at 210-220 nm.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product as a white powder.
Conclusion
N-Boc-N-ethyl glycine is a valuable synthetic tool for the development of novel peptides and peptidomimetics with enhanced therapeutic potential. While its incorporation into peptide chains requires careful optimization of coupling conditions due to steric hindrance, the use of potent coupling reagents and extended reaction times can lead to successful synthesis. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize N-Boc-N-ethyl glycine in their synthetic endeavors. Further research into the quantitative aspects of its coupling efficiency and the development of even more efficient synthetic methodologies will continue to expand the utility of this important building block in peptide science.
References
Boc-N-Ethylglycine: A Versatile Building Block for Novel Pharmaceutical Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Boc-N-Ethylglycine, a synthetically derived amino acid analog, has emerged as a crucial building block in the design and development of a new generation of pharmaceuticals. Its unique structural features, particularly the N-ethyl substitution, offer medicinal chemists a valuable tool to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based and peptidomimetic drugs. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of antithrombotic agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile building block for their drug discovery programs.
Chemical and Physical Properties
This compound, systematically named 2-((tert-butoxycarbonyl)(ethyl)amino)acetic acid, is a white to off-white solid. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols.[1]
| Property | Value | Reference |
| CAS Number | 149794-10-5 | [2] |
| Molecular Formula | C9H17NO4 | |
| Molecular Weight | 203.24 g/mol | |
| Melting Point | 87-88 °C | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the N-alkylation of Boc-glycine. This procedure allows for the straightforward introduction of the ethyl group onto the nitrogen atom of the glycine backbone.
Experimental Protocol: Synthesis of this compound
Materials:
-
Boc-glycine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane (CH3CH2I)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Citric acid
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Sodium Hydride Suspension: In a round-bottom flask purged with nitrogen, suspend sodium hydride (4.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Preparation of Reactant Solution: In a separate flask, dissolve Boc-glycine (1.0 equivalent) and iodoethane (4.0 equivalents) in anhydrous THF.
-
Reaction: Add the reactant solution dropwise to the cooled sodium hydride suspension with vigorous stirring. Maintain the temperature at 0°C for 1 hour.
-
Warming and Overnight Stirring: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess sodium hydride.
-
Work-up: Dilute the mixture with deionized water and remove the methanol under reduced pressure. Extract the aqueous layer with a 90% ethyl acetate-hexane mixture to remove impurities.
-
Acidification and Extraction: Adjust the pH of the aqueous layer to 2-3 with solid citric acid. Extract the product with a 90% ethyl acetate-hexane mixture.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Application in Pharmaceutical Synthesis: The Case of Xemilofiban
This compound has been instrumental in the synthesis of Xemilofiban, an orally active antagonist of the glycoprotein IIb/IIIa (αIIbβ3) receptor.[3][4][5] This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antithrombotic therapies.[3] Xemilofiban, a non-peptide small molecule, was developed to prevent thrombotic events in patients with cardiovascular diseases.[3][4]
Experimental Protocol: Incorporation of this compound in the Synthesis of a Xemilofiban Precursor
The synthesis of Xemilofiban involves the coupling of this compound with a suitable amino ester, followed by further chemical modifications. The following protocol outlines a key step in the synthesis of a precursor to Xemilofiban, ethyl 3-[[(tert-butoxycarbonyl)ethylamino]acetyl]amino]propanoate.
Materials:
-
This compound
-
Ethyl 3-aminopropanoate hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 equivalent), ethyl 3-aminopropanoate hydrochloride (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Neutralization: Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.
-
Coupling: Cool the mixture to 0°C and add DCC (1.1 equivalents).
-
Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Work-up: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 149794-10-5|this compound|BLD Pharm [bldpharm.com]
- 3. What is Xemilofiban Hydrochloride used for? [synapse.patsnap.com]
- 4. Evaluation of oral Xemilofiban in Controlling Thrombotic Events - American College of Cardiology [acc.org]
- 5. Xemilofiban/orbofiban: insight into drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of N-Boc-N-ethylglycine Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-N-ethylglycine, a key amino acid derivative utilized in organic synthesis and pharmaceutical development. The information herein is intended to support laboratory research, chemical synthesis, and drug discovery applications by providing detailed data and standardized experimental protocols.
Core Physical and Chemical Properties
N-Boc-N-ethylglycine, systematically named 2-{--INVALID-LINK--amino}acetic acid, is a synthetic building block widely employed in peptide synthesis.[1][2] Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of N-ethylglycine, which enhances stability and allows for controlled reactivity in complex synthetic pathways.[2][3]
The physical properties of N-Boc-N-ethylglycine powder are summarized in the table below. These values are critical for handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 149794-10-5 | [1][4][5][6][7] |
| Molecular Formula | C₉H₁₇NO₄ | [4][5][7][8] |
| Molecular Weight | 203.24 g/mol | [5][7][9][10] |
| Appearance | White to off-white or pale cream powder, crystals, or crystalline powder.[4][5][11][12][13] | [4][5][11][12] |
| Melting Point | 83.0 - 93.0 °C[4]; 87 - 88 °C[11][14] | [4][11][14] |
| Boiling Point | 302.7 ± 21.0 °C (Predicted) | [11][14] |
| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [11] |
| pKa | 4.03 ± 0.10 (Predicted) | [11][14] |
Solubility Profile
The solubility of N-Boc-N-ethylglycine is a critical parameter for its use in solution-phase synthesis and purification processes. While it is soluble in common organic solvents, its solubility in aqueous solutions is pH-dependent due to the carboxylic acid group.[13][15]
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 100 mg/mL (492.03 mM) | Requires ultrasonic agitation.[5] Hygroscopic DMSO can impact solubility.[5] | [5] |
| Organic Solvents | Soluble | Generally soluble in common organic solvents.[13] | [13] |
| Aqueous Solutions | pH-dependent | As a carboxylic acid, solubility increases in basic buffers.[15][16] | [15][16] |
Experimental Protocols
Detailed methodologies for determining key physical properties are essential for quality control and experimental reproducibility.
The melting point is a crucial indicator of purity for a solid compound.[17] The capillary method is a standard technique for this determination.[17][18]
Protocol:
-
Sample Preparation: Ensure the N-Boc-N-ethylglycine powder is completely dry.[18] If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[19]
-
Capillary Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[20] Repeat until the packed sample height is 2-3 mm.[20]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[18]
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle liquefies (completion of melting).[19] This range is the melting point of the sample.
This protocol provides a systematic approach to determine the solubility of N-Boc-N-ethylglycine in various solvents, which is crucial for reaction setup and purification.
Protocol:
-
Preparation: Weigh approximately 10 mg of N-Boc-N-ethylglycine powder into a small vial.
-
Solvent Addition: Add 0.1 mL of the test solvent to the vial.
-
Agitation: Vigorously mix the contents using a vortex mixer for 30 seconds. If the solid does not dissolve, sonication can be applied to aid dissolution.[15][21]
-
Observation: Visually inspect the solution for any undissolved particles.
-
Incremental Addition: If the solid remains undissolved, continue adding the solvent in 0.1 mL increments, followed by agitation and observation, up to a total volume of 1 mL.
-
Classification:
-
Very Soluble: Dissolves in < 0.1 mL.
-
Soluble: Dissolves in 0.1 - 0.5 mL.
-
Slightly Soluble: Dissolves in 0.5 - 1.0 mL.
-
Insoluble: Does not fully dissolve in 1.0 mL.
-
-
pH Adjustment (for aqueous solvents): For acidic or basic compounds, the pH of the aqueous solvent can be adjusted to improve solubility.[15][16] Since N-Boc-N-ethylglycine is acidic, testing in a basic buffer (e.g., pH 8-9) is recommended.[16]
Role in Drug Development and Research
N-Boc-N-ethylglycine is a valuable building block in pharmaceutical research, primarily used in peptide synthesis.[1][2][12] Its unique structure allows for the creation of modified peptides with enhanced properties.
-
Peptide Synthesis: It serves as a building block to introduce N-ethylated glycine residues into a peptide chain. The Boc protecting group ensures that the nitrogen atom does not react during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain.[2][3]
-
Improved Bioavailability: N-alkylation of peptide backbones is a common strategy to increase metabolic stability against proteases and improve cell permeability, which can enhance the oral bioavailability of peptide-based drugs.[22]
-
Fibrinogen Receptor Antagonists: It has been specifically used in the design of potent and selective peptide-based fibrinogen receptor antagonists.[1][11][12]
The logical workflow for incorporating N-Boc-N-ethylglycine into a peptide sequence via solid-phase peptide synthesis (SPPS) is illustrated below.
Safety and Storage
-
Hazards: N-Boc-N-ethylglycine may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][12]
-
Storage: Store in a dry, well-sealed container.[11] Recommended storage temperatures vary, with some sources suggesting refrigeration (2-8°C) or freezing (-20°C) for long-term stability.[5][10][11]
References
- 1. BOC-N-ETHYL GLYCINE | 149794-10-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Boc-N-ethylglycine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. BOC-N-ETHYL GLYCINE - Safety Data Sheet [chemicalbook.com]
- 8. keyorganics.net [keyorganics.net]
- 9. 149794-10-5|Boc-N-Ethylglycine|BLD Pharm [bldpharm.com]
- 10. This compound | 149794-10-5 [sigmaaldrich.com]
- 11. BOC-N-ETHYL GLYCINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. BOC-N-ETHYL GLYCINE | 149794-10-5 [amp.chemicalbook.com]
- 13. CAS 149794-10-5: BOC-N-ETHYL GLYCINE | CymitQuimica [cymitquimica.com]
- 14. 149794-10-5 CAS MSDS (BOC-N-ETHYL GLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. jpt.com [jpt.com]
- 16. biobasic.com [biobasic.com]
- 17. thinksrs.com [thinksrs.com]
- 18. westlab.com [westlab.com]
- 19. uomosul.edu.iq [uomosul.edu.iq]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 22. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Boc-N-Ethylglycine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Among these valuable building blocks, Boc-N-Ethylglycine has emerged as a critical component in the synthesis of peptidomimetics, offering enhanced stability, solubility, and bioavailability.[1] This in-depth technical guide explores the core applications of this compound in medicinal chemistry, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.
Core Applications in Drug Discovery
This compound serves as a versatile building block in the design and synthesis of a wide array of therapeutic agents. Its N-ethyl group introduces conformational constraints and resistance to enzymatic degradation compared to its natural glycine counterpart. This modification is particularly advantageous in the development of:
-
Peptide-based drugs: Incorporation of this compound can improve the stability and solubility of the final peptide product.[1]
-
Prodrugs: It plays a crucial role in the design of pharmaceutical compounds, especially in creating prodrugs with enhanced bioavailability.[1]
-
Bioconjugation: This amino acid derivative can act as a linker, facilitating the attachment of drugs to antibodies for targeted therapies.[1]
-
Protease Inhibitors: N-alkylation of peptide backbones is a known strategy to enhance resistance to proteolysis, a key consideration in the design of protease inhibitors.
-
Fibrinogen Receptor Antagonists: this compound is a key component in the design of potent, selective, and orally active peptide-based fibrinogen receptor antagonists.[2][3]
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5] Inhibition of DPP-IV prolongs the action of GLP-1, which in turn stimulates glucose-dependent insulin release, making it a key target for the treatment of type 2 diabetes.[4][5] The following sections detail the synthesis and biological evaluation of novel DPP-IV inhibitors, showcasing the practical application of N-alkylated glycine derivatives in drug design.
Quantitative Data: In Vitro DPP-IV Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of synthesized DPP-IV inhibitors. The data highlights the structure-activity relationship (SAR) where modifications to the core scaffold, including the nature of the N-alkylation, can significantly impact potency.
| Compound ID | Structure | DPP-IV IC50 (µM) |
| 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04[5] |
| 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03[5] |
| 3 | phenethyl-piperazine derivative | 1.2 ± 0.04[5] |
| 4 | 4-amino-1-benzylpiperidine derivative | 4.0 ± 0.08[5] |
Experimental Protocols
General Synthesis of this compound
A general procedure for the synthesis of this compound from Boc-glycine and iodoethane is as follows:
-
Suspend sodium hydride (4.0 equivalents) in anhydrous THF and cool to 0 °C.
-
In a separate flask, dissolve Boc-glycine (1.0 equivalent) and iodoethane (4.0 equivalents) in anhydrous THF.
-
Add the Boc-glycine/iodoethane solution dropwise to the cooled sodium hydride suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench with methanol.
-
Dilute with deionized water and remove methanol under reduced pressure.
-
Extract impurities with an ethyl acetate-hexane mixture.
-
Adjust the aqueous layer to pH 2-3 with solid citric acid.
-
Extract the product with an ethyl acetate-hexane mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.[3]
Synthesis of a Pyrrolidine-Based DPP-IV Inhibitor (Analog of Compound 2)
This protocol describes the synthesis of a potent DPP-IV inhibitor incorporating an N-alkylated glycine moiety, adapted from the synthesis of similar β-amino amides.
Step 1: Activation of this compound
-
To a 50 mL round-bottom flask, add this compound (6.00 mmol).
-
Add 20 mL of dry THF and 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (6.30 mmol).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid. Monitor completion by TLC.
Step 2: Coupling with 2-Benzylpyrrolidine
-
To the activated this compound solution, add a mixture of 2-benzylpyrrolidine (12.00 mmol) and triethylamine (TEA) (2.0 mL) in 4 mL of THF.
-
Stir the reaction mixture at 40 °C for 19 hours, monitoring completion by TLC.
-
Evaporate the solvent in-vacuo.
Step 3: Work-up and Purification
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2 x 45 mL), saturated NaHCO₃ solution (3 x 45 mL), distilled water (1 x 45 mL), and brine (3 x 45 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography to yield the Boc-protected final compound.
Step 4: Boc Deprotection
-
Dissolve the purified Boc-protected compound in a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Evaporate the solvent to yield the final DPP-IV inhibitor as its hydrochloride salt.
Visualizations
Signaling Pathway of DPP-IV Inhibition
Caption: Signaling pathway of DPP-IV inhibition.
Experimental Workflow for DPP-IV Inhibitor Synthesis
Caption: Experimental workflow for DPP-IV inhibitor synthesis.
Conclusion
This compound is an invaluable tool in the medicinal chemist's arsenal for the rational design of peptidomimetics with enhanced therapeutic potential. Its incorporation can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The case study of DPP-IV inhibitors demonstrates how N-alkylated glycine derivatives can be effectively utilized to generate potent and selective drug candidates. The provided protocols and visualizations serve as a practical guide for researchers and scientists engaged in the development of next-generation peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] SAR Study of β-Aminoacyl-Containing Cyclic Hydrazide Derivatives as DPP-IV Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
A Technical Guide to the Incorporation of Boc-N-Ethylglycine for Unnatural Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the utilization of N-tert-butyloxycarbonyl-N-ethylglycine (Boc-N-Ethylglycine) in the synthesis of peptides containing unnatural amino acids. This N-alkylated glycine derivative serves as a crucial building block in the development of peptidomimetics with enhanced therapeutic properties, such as improved stability against proteolytic degradation and modulated conformational structures. This guide details the synthetic protocols, potential biological applications, and analytical characterization of peptides incorporating N-ethylglycine, with a focus on its role in the design of fibrinogen receptor antagonists.
Introduction to this compound
This compound is a synthetic amino acid derivative where the amino group of glycine is protected by a tert-butyloxycarbonyl (Boc) group and substituted with an ethyl group. This modification introduces conformational constraints and alters the hydrogen bonding capacity of the peptide backbone, which can lead to increased stability and bioavailability of the resulting peptide.[1] Its incorporation is a key strategy in medicinal chemistry to develop peptide-based drugs with improved pharmacokinetic profiles.[2]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference(s) |
| CAS Number | 149794-10-5 | [3] |
| Molecular Formula | C9H17NO4 | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and Dichloromethane (DCM). | [4] |
| Purity | Typically >97% | [3] |
Biological Significance: Targeting the Fibrinogen Receptor
Peptides and peptidomimetics containing N-substituted glycine residues, such as N-ethylglycine, have been investigated as antagonists of the fibrinogen receptor, also known as integrin αIIbβ3.[5] This receptor is a key player in platelet aggregation and thrombus formation.[6] By blocking the interaction of fibrinogen with this receptor, these synthetic peptides can inhibit platelet aggregation, presenting a therapeutic strategy for cardiovascular diseases.[7]
Integrin αIIbβ3 Signaling Pathway
The binding of agonists like thrombin or ADP to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade. This cascade activates talin, which then binds to the cytoplasmic tail of the β3 integrin subunit. This interaction disrupts a salt bridge between the αIIb and β3 cytoplasmic tails, leading to a conformational change in the extracellular domain of the integrin, increasing its affinity for fibrinogen.[8][9]
Upon binding of fibrinogen, "outside-in" signaling is triggered. This involves the clustering of integrins and the recruitment of signaling proteins such as Src, FAK, and Syk to the cytoplasmic domain.[10] This cascade of phosphorylation and protein recruitment leads to cytoskeletal reorganization, platelet spreading, and the stabilization of the platelet plug.[11] Peptidomimetics containing N-ethylglycine can act as competitive inhibitors, blocking fibrinogen binding and thus interrupting both inside-out and outside-in signaling.
Experimental Protocols: Incorporation of this compound via SPPS
The incorporation of this compound into a peptide sequence is typically achieved using Boc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol provides a general guideline for manual synthesis.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Boc-protected amino acids: Including this compound.
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Coupling reagents:
-
Solvents: DMF, DCM, Methanol.
-
Cleavage cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v/w/v/v) or similar.[14]
-
Precipitation/washing solvent: Cold diethyl ether.
Synthesis Cycle
The SPPS cycle consists of deprotection, washing, coupling, and washing steps, repeated for each amino acid in the sequence.[1]
Table of SPPS Steps for this compound Incorporation
| Step | Procedure | Duration | Purpose |
| 1. Resin Swelling | Swell the resin in DCM for 30 minutes. | 30 min | To allow reagents to access reactive sites within the resin beads. |
| 2. Boc Deprotection | Treat the resin with 50% TFA in DCM. | 2 x 15 min | To remove the Boc protecting group from the N-terminus of the growing peptide chain. |
| 3. Washing | Wash the resin with DCM (3x), and DMF (3x). | ~10 min | To remove excess TFA and deprotection byproducts. |
| 4. Neutralization | Treat the resin with 5% DIPEA in DCM. | 2 x 2 min | To neutralize the protonated N-terminus. |
| 5. Washing | Wash the resin with DCM (3x), and DMF (3x). | ~10 min | To remove excess DIPEA. |
| 6. Coupling | Pre-activate this compound (3 eq.) with HBTU/HATU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin. | 1-2 hours | To form the peptide bond between the activated this compound and the deprotected N-terminus of the peptide chain. |
| 7. Washing | Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). | ~15 min | To remove excess reagents and coupling byproducts. |
Repeat steps 2-7 for each subsequent amino acid.
Cleavage and Deprotection
After the final amino acid has been coupled and the terminal Boc group removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed.
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Data Presentation and Analysis
Quantitative Data
The successful incorporation of this compound is dependent on the coupling efficiency at each step. While specific yields can vary based on the peptide sequence and synthesis conditions, the use of efficient coupling reagents like HATU or HBTU generally leads to high coupling yields.
Expected Quantitative Outcomes for a Model Pentapeptide Containing N-Ethylglycine
| Parameter | Expected Value/Range | Notes |
| Crude Peptide Yield | 60-80% | Based on the initial loading of the resin. Losses can occur during transfers and washes. |
| Purity of Crude Peptide (by HPLC) | 50-70% | Impurities can include deletion sequences and products of side reactions during cleavage.[15] |
| Purified Peptide Yield | 20-40% | Yield after preparative HPLC purification. |
| Final Purity (by HPLC) | >95% | Purity required for most biological assays.[16] |
| Coupling Efficiency per Step | >99% | Monitored by Kaiser test or other qualitative tests. N-alkylated amino acids can sometimes exhibit slower coupling kinetics.[17] |
Analytical Characterization
The purified peptide should be characterized to confirm its identity and purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptide. A single major peak is indicative of a pure compound.[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is commonly used for peptides.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, including the confirmation of the N-ethylglycine incorporation. 1H and 13C NMR spectra will show characteristic peaks for the ethyl group.[6][20]
Expected Analytical Data for a Peptide Containing N-Ethylglycine
| Technique | Expected Result |
| RP-HPLC | A single, sharp peak at a specific retention time. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the peptide. |
| 1H NMR | Characteristic signals for the ethyl group: a triplet around 1.1-1.3 ppm (CH3) and a quartet around 3.2-3.4 ppm (CH2). |
| 13C NMR | Characteristic signals for the ethyl group: a peak around 13-15 ppm (CH3) and a peak around 45-48 ppm (CH2). |
Conclusion
This compound is a valuable tool for the incorporation of unnatural amino acids into peptides, enabling the development of novel peptidomimetics with enhanced therapeutic potential. The use of Boc-based SPPS with efficient coupling reagents allows for the successful synthesis of peptides containing N-ethylglycine. The biological significance of these modified peptides, particularly as fibrinogen receptor antagonists, highlights their importance in drug discovery. Careful execution of the synthetic and purification protocols, followed by thorough analytical characterization, is crucial for obtaining high-quality peptides for research and development.
References
- 1. peptide.com [peptide.com]
- 2. rroij.com [rroij.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Ethylglycine | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. On the Activation of Integrin αIIbβ3: Outside-in and Inside-out Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Integrin αIIbβ3 outside-in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for Boc-N-Ethylglycine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-alkylated amino acids, such as Boc-N-ethylglycine, into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-alkylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving cell permeability, and providing conformational constraints. However, the steric hindrance introduced by the N-alkyl group, in this case, an ethyl group, poses a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.
These application notes provide detailed protocols and quantitative data for the efficient coupling of this compound using common and highly effective coupling reagents. The methodologies outlined below are intended to guide researchers in overcoming the challenges associated with the synthesis of peptides containing N-ethylglycine, thereby facilitating the development of novel peptide-based therapeutics. While the primary focus of these notes is on the synthetic aspects, it is noteworthy that peptides containing N-alkylated amino acids can modulate various biological signaling pathways, although specific pathways for N-ethylglycine-containing peptides are a subject of ongoing research. Peptides, in general, can act as agonists or antagonists of receptors, influencing pathways such as those involved in cholecystokinin (CCK) secretion and other processes regulated by G-protein coupled receptors.[1]
Challenges in Coupling this compound
The primary difficulty in coupling this compound arises from the steric bulk around the secondary amine. This steric hindrance significantly slows down the kinetics of the acylation reaction, making it challenging to achieve complete coupling to the growing peptide chain on the solid support. Consequently, specialized, highly reactive coupling reagents and optimized protocols are necessary to drive the reaction to completion and minimize the formation of impurities.
Recommended Coupling Reagents
Several classes of coupling reagents have proven effective for the incorporation of sterically hindered and N-alkylated amino acids. These include uronium/aminium salts and phosphonium salts.
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, including those involving N-methylated and other N-alkylated amino acids.[2][3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used coupling reagent, though sometimes less effective than HATU for highly hindered couplings.[3]
Phosphonium Salts:
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent, particularly useful for sterically demanding couplings.[4][5][6][7]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): Another powerful phosphonium salt-based reagent, often employed for challenging couplings.[3][7][8]
Quantitative Data Summary for Coupling Reactions
The following tables summarize the recommended reaction conditions for coupling this compound using various reagents. These parameters are intended as a starting point and may require further optimization depending on the specific peptide sequence and solid support used.
Table 1: Reagent Equivalents for Solid-Phase Coupling of this compound
| Reagent Component | HATU Protocol | PyBOP Protocol | PyBrOP Protocol |
| This compound | 4 eq. | 1.1 - 5 eq. | 2 eq. |
| Coupling Reagent | 4 eq. | 1.1 - 5 eq. | 2 eq. |
| Base (e.g., DIEA) | 8 eq. | 2.2 - 10 eq. | 6 eq. |
| Additive (e.g., HOBt) | - | 1.1 - 5 eq. | - |
Equivalents are relative to the substitution level of the resin.
Table 2: Typical Reaction Parameters for Solid-Phase Coupling of this compound
| Parameter | HATU Protocol | PyBOP Protocol | PyBrOP Protocol |
| Solvent | DMF or NMP | DMF or DCM | DCM or DMF |
| Reaction Time | 1 - 4 hours | 10 - 60 minutes | 1 hour |
| Temperature | Room Temperature | Room Temperature | 0°C to Room Temp. |
| Monitoring | Bromophenol Blue Test | Bromophenol Blue Test | Bromophenol Blue Test |
Experimental Protocols
The following are detailed protocols for the solid-phase coupling of this compound. It is crucial to ensure all reagents and solvents are anhydrous to prevent premature hydrolysis of the activated amino acid.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is a robust method for coupling this compound on a solid support.[2][3]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 equivalents) and HATU (4 equivalents) in DMF or NMP.
-
Add DIEA (8 equivalents) to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated this compound solution.
-
Shake the reaction vessel at room temperature for 1 to 4 hours.
-
Reaction Monitoring: Monitor the completion of the coupling using the Bromophenol Blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction. The standard Kaiser test is unreliable for secondary amines like N-ethylglycine.[2][3]
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a freshly prepared activated this compound solution.
-
Washing: Once the coupling is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum.
Protocol 2: PyBOP-Mediated Coupling of this compound
This protocol provides an alternative efficient method for the coupling of this compound.[5][8]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
PyBOP
-
DIEA
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
DMF or DCM
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.1-5 equivalents) and PyBOP (1.1-5 equivalents) in DMF. If using, add HOBt (1.1-5 equivalents).
-
Add DIEA (2.2-10 equivalents) to the solution.
-
Coupling Reaction: Immediately add the coupling solution to the swelled and deprotected resin.
-
Shake the reaction vessel at room temperature for 10 to 60 minutes.
-
Reaction Monitoring: Monitor the reaction progress using the Bromophenol Blue test.
-
Washing: Upon completion, filter and wash the resin as described in the HATU protocol.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Coupling
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: General workflow for the solid-phase coupling of this compound.
Illustrative Signaling Pathway Involving Peptide Ligands
While specific signaling pathways for N-ethylglycine-containing peptides are not extensively characterized, the following diagram illustrates a general mechanism by which a peptide ligand can activate a G-protein coupled receptor (GPCR), a common target for bioactive peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Boc Deprotection of N-Ethylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, prized for its stability in a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of Boc-N-ethylglycine, a key step in the synthesis of various peptides and pharmaceutical intermediates. The following sections outline common deprotection methods, including the use of strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as alternative methods for substrates sensitive to harsh acidic conditions.
Deprotection Methods Overview
The selection of an appropriate Boc deprotection method is critical and depends on the substrate's stability, the presence of other acid-labile functional groups, and the desired scale of the reaction. The most prevalent methods involve acidolysis, which proceeds via the formation of a stable tert-butyl cation.
Acid-Catalyzed Deprotection Mechanism
The deprotection is initiated by protonation of the carbamate oxygen, followed by cleavage of the tert-butyl C-O bond to form the unstable carbamic acid and a tert-butyl cation. The carbamic acid then spontaneously decarboxylates to yield the free amine.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Data Summary of Deprotection Methods
The following table summarizes various reported conditions for Boc deprotection of different amine substrates. While specific yield data for N-ethylglycine is limited in comparative studies, the provided data for analogous compounds can guide method selection.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | >95 | [1] |
| Neat TFA | - | RT | 0.5 - 1 h | >95 | [2] | |
| Hydrochloric Acid (HCl) | 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | RT | 1 - 16 h | >90 | [3] |
| Gaseous HCl | Solvent-free | RT | Varies | Quantitative | [4] | |
| Alternative Methods | ||||||
| Thermal Deprotection | None | Trifluoroethanol (TFE) | 150 | 1 h | 95 (for Glycine) | [5] |
| Water | Water | Reflux | 1 - 10 h | 85-98 | [6] | |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12 - 24 h | 80-95 | [7] |
| Oxalyl Chloride | Oxalyl Chloride/Methanol | Methanol | RT | 1 - 4 h | up to 90 | [6] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a Boc deprotection experiment, from reaction setup to product isolation.
Caption: General workflow for Boc deprotection experiments.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally high-yielding method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents, often a 20-50% v/v solution in DCM) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield N-ethylglycine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often yields the hydrochloride salt of the deprotected amine directly.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a stirred solution or suspension of this compound (1 equivalent) in a round-bottom flask, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).[3]
-
Stir the mixture at room temperature for 1 to 16 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
To precipitate the product, diethyl ether can be added to the reaction mixture, and the resulting solid collected by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to obtain N-ethylglycine hydrochloride.
Protocol 3: Thermal Deprotection in Water
This "green chemistry" approach avoids the use of strong acids and organic solvents.
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Lyophilizer or rotary evaporator
Procedure:
-
Suspend this compound in deionized water in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Heat the mixture to reflux (100 °C) and maintain for 1 to 10 hours. Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the water under reduced pressure or by lyophilization to obtain N-ethylglycine.
Safety and Handling
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric acid (HCl) in dioxane is corrosive and flammable. Handle in a fume hood and wear appropriate PPE. Dioxane is a suspected carcinogen.
-
The deprotection reaction releases isobutylene and carbon dioxide , which can cause pressure buildup in a closed system. Ensure the reaction vessel is adequately vented.
-
The tert-butyl cation generated during the reaction can be a source of side reactions, such as alkylation of nucleophilic residues. The use of scavengers like anisole or thioanisole may be necessary for complex substrates.
Conclusion
The deprotection of this compound can be effectively achieved through several methods. The choice of protocol should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. Standard acidic methods using TFA or HCl are generally robust and high-yielding. For acid-sensitive substrates, alternative methods such as thermal deprotection offer milder conditions. Careful monitoring of the reaction progress and appropriate work-up procedures are essential for obtaining the desired product in high purity and yield.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Boc-N-Ethylglycine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated amino acids, such as N-ethylglycine, are valuable building blocks in peptide science, offering a means to introduce conformational constraints, enhance metabolic stability, and modulate the biological activity of peptides. The incorporation of these residues via Solid-Phase Peptide Synthesis (SPPS) can, however, present challenges, primarily due to the steric hindrance imposed by the N-alkyl group. This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-N-Ethylglycine into peptide sequences using the Boc/Bzl protection strategy.
Challenges in Incorporating this compound
The primary obstacle in the use of this compound is the reduced nucleophilicity and increased steric bulk of the secondary amine, which can lead to sluggish and incomplete coupling reactions. This is particularly pronounced when coupling the N-alkylated residue to another N-alkylated amino acid. Standard coupling conditions may result in low yields and deletion sequences. Therefore, optimized protocols with more potent coupling reagents and longer reaction times are often necessary.
Recommended Coupling Reagents
To overcome the challenge of steric hindrance, the use of highly efficient coupling reagents is crucial. While classical carbodiimide reagents like DCC/HOBt can be used, they often result in lower yields. Uronium/aminium and phosphonium salt-based reagents are highly recommended for coupling this compound.
| Coupling Reagent | Class | Key Advantages |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Highly efficient for hindered couplings with rapid reaction times and low racemization risk.[1] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | A reliable and widely used reagent, slightly less reactive than HATU. |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Particularly effective for coupling N-protected N-methyl amino acids.[1] |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Efficient coupling with less hazardous byproducts compared to BOP. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using the recommended reagents in Boc-SPPS.
Protocol 1: General Boc-SPPS Cycle
This protocol outlines the standard steps in a Boc-SPPS cycle, which are adapted in the subsequent protocols for the specific coupling of this compound.
Protocol 2: HATU-Mediated Coupling of this compound
HATU is a highly recommended reagent for coupling sterically hindered amino acids.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[1]
-
Washing: Wash the resin with DCM and then with N,N-dimethylformamide (DMF).
-
Coupling:
-
In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin substitution) with HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[1]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours.[1]
-
-
Monitoring: Monitor the completion of the coupling. The Kaiser test is not reliable for secondary amines; the bromophenol blue test is a suitable alternative. If the coupling is incomplete, a second coupling can be performed.
-
Washing: Filter the resin and wash it thoroughly with DMF, followed by DCM.
Protocol 3: "Submonomer" Approach for N-Ethylglycine Incorporation
An alternative to using pre-formed this compound is the "submonomer" method, commonly used for synthesizing peptoids (N-substituted glycines). This two-step process involves an acylation step with an α-haloacetic acid followed by a displacement reaction with the desired amine.
-
Resin Preparation: Start with a resin bearing a free amino group.
-
Acylation:
-
Add a solution of bromoacetic acid (e.g., 0.8 M in DMF) to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC).
-
Incubate for approximately 20 minutes.
-
Drain and wash the resin with DMF.
-
-
Displacement:
-
Add a solution of ethylamine (e.g., 1-2 M in NMP) to the bromoacetylated resin.
-
Incubate for 30-120 minutes.
-
Drain and wash the resin with DMF.
-
Quantitative Data on Coupling Efficiency
Obtaining quantitative data for the coupling efficiency of this compound is challenging as it is highly sequence-dependent. However, studies on other sterically hindered N-methylated amino acids can provide valuable insights. The use of more powerful coupling reagents generally leads to higher yields.
| Coupling Reagent | Typical Coupling Time | Expected Yield |
| HATU | 2 - 4 hours | >95%[1] |
| PyAOP | 2 - 4 hours | >95%[1] |
| DCC/HOBt | 4 - 12 hours | Lower, variable[1] |
Note: These are generalized values and may vary based on the specific peptide sequence and reaction conditions.
Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Caution: A potential side reaction during TFA cleavage of peptides containing N-alkylated amino acids is the hydrolysis of the peptide bond C-terminal to the N-alkylated residue. This can lead to fragmentation of the desired peptide. Optimization of cleavage conditions, such as minimizing the cleavage time, may be necessary.
Characterization
Mass spectrometry is the primary method for characterizing the final peptide product. When analyzing peptides containing N-ethylglycine, it is important to look for the correct molecular weight. The fragmentation pattern in MS/MS can also provide sequence confirmation. The presence of an N-ethyl group will result in a characteristic mass shift in the fragment ions.
Conclusion
The successful incorporation of this compound in solid-phase peptide synthesis is readily achievable with optimized protocols. The key to success lies in utilizing potent coupling reagents, such as HATU or PyAOP, to overcome the steric hindrance of the N-ethyl group. Careful monitoring of the coupling reaction and consideration of potential side reactions during cleavage are also essential for obtaining high-purity N-alkylated peptides. The "submonomer" approach offers a flexible alternative for the introduction of N-ethylglycine and other N-substituted glycines.
References
Application Notes and Protocols for Boc-N-Ethylglycine Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-Ethylglycine is a derivative of the amino acid glycine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which also bears an ethyl group. This modification enhances its lipophilicity compared to glycine. It is a white to off-white solid compound utilized in organic synthesis, particularly as a building block in peptide chemistry for the synthesis of more complex pharmaceutical compounds.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in synthetic chemistry, particularly for reaction setup, purification, and formulation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 149794-10-5 | [2] |
| Molecular Formula | C₉H₁₇NO₄ | [2] |
| Molecular Weight | 203.24 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 87-88 °C |
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and is qualitatively described for other common organic solvents. The following table summarizes the available solubility data. It is important to note that for DMSO, the use of fresh, non-hygroscopic solvent and sonication is recommended to achieve the specified solubility.[2]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | 492.03 | Requires sonication; use of newly opened, non-hygroscopic DMSO is recommended.[2] |
| Methanol | Soluble | Not Quantified | - |
| Ethanol | Soluble | Not Quantified | - |
| Acetone | Soluble | Not Quantified | - |
| Ethyl Acetate | Soluble | Not Quantified | - |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the determination of the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. The concentration of the dissolved compound is quantified using High-Performance Liquid Chromatography (HPLC).
4.1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Methanol, Ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in mg/mL and mM.
-
Visualizations
Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Synthesis of 2-((tert-butoxycarbonyl)(ethyl)amino)acetic Acid: A Standard Laboratory Protocol
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 2-((tert-butoxycarbonyl)(ethyl)amino)acetic acid, a valuable building block in the development of pharmaceutical compounds. The described method, adapted from established procedures, involves the N-alkylation of N-Boc-glycine using iodoethane and sodium hydride. This process is known for its high efficiency, yielding the desired product in quantitative amounts. This document is intended for researchers, scientists, and professionals in drug development, offering a clear and reproducible guide for laboratory synthesis.
Introduction
2-((tert-butoxycarbonyl)(ethyl)amino)acetic acid, also referred to as N-Boc-N-ethyl glycine, is a substituted glycine derivative. Its structural features make it a crucial component in the synthesis of more complex molecules, particularly in the design of potent and selective peptide-based therapeutics. For instance, it has been utilized in the creation of fibrinogen receptor antagonists. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions in peptide synthesis, making this compound a versatile reagent in medicinal chemistry. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Reaction Scheme
Experimental Protocol
This section details the materials, equipment, and procedures required for the synthesis.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Equivalents |
| N-Boc-glycine | C7H13NO4 | 175.18 | 525 mg | 1.0 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 480 mg | 4.0 |
| Iodoethane | C2H5I | 155.97 | 1.0 mL | 4.0 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 12.0 mL | - |
| Methanol | CH3OH | 32.04 | 4 mL | - |
| Deionized Water | H2O | 18.02 | As needed | - |
| Ethyl acetate-hexane mixture (90%) | - | - | As needed | - |
| Solid Citric Acid | C6H8O7 | 192.12 | As needed | - |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - |
Equipment:
-
Round-bottom flasks
-
Nitrogen inlet
-
Ice water bath
-
Magnetic stirrer
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
-
Preparation of Sodium Hydride Suspension: Add sodium hydride (480 mg, 12.0 mmol, 4.0 eq.) to a round-bottom flask and purge with nitrogen for 15 minutes. Add 6.0 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice water bath.[1]
-
Preparation of Reagent Mixture: In a separate flask, mix N-Boc-glycine (525 mg, 3.0 mmol), 6.0 mL of anhydrous THF, and iodoethane (1.0 mL, 12 mmol, 4 eq.).[1]
-
Reaction: Add the reagent mixture dropwise to the cooled and vigorously stirred sodium hydride suspension. Maintain the reaction temperature at 0 °C for 1 hour.[1]
-
Warming: After 1 hour, allow the reaction mixture to warm to room temperature and continue stirring overnight.[1]
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol (4 mL) to quench the excess sodium hydride.[1]
-
Work-up and Extraction: Dilute the reaction mixture with deionized water and remove the methanol under reduced pressure. Extract the impurities with a 90% ethyl acetate-hexane solvent mixture. Adjust the pH of the aqueous layer to 2-3 by adding solid citric acid. Extract the product with a 90% ethyl acetate-hexane solvent mixture.[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the final product.[1]
Purification and Characterization
The crude product obtained from this procedure is typically of high purity and is often yielded quantitatively.[1] For applications requiring exceptionally high purity, further purification can be achieved through column chromatography on silica gel.
Characterization of the final product should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
Process Workflow
Caption: Workflow for the synthesis of 2-((tert-butoxycarbonyl)(ethyl)amino)acetic acid.
Expected Results
This protocol is expected to yield 2-((tert-butoxycarbonyl)(ethyl)amino)acetic acid in quantitative amounts. The final product should be a viscous oil or a low-melting solid. The purity, as determined by analytical methods, should be high, suitable for subsequent use in multi-step syntheses.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere and away from moisture.
-
Iodoethane is a toxic and potentially carcinogenic alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened container or after proper purification.
-
Always wear appropriate PPE when handling chemicals in the laboratory.
Conclusion
The described protocol provides a robust and efficient method for the synthesis of 2-((tert-butoxycarbonyl)(ethyl)amino)acetic acid. By following these detailed steps, researchers can reliably produce this important building block for various applications in drug discovery and development. The high yield and purity of the product make this a valuable procedure for any organic synthesis laboratory.
References
Application of Boc-N-Ethylglycine in Drug Design and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-ethylglycine is a valuable N-alkylated amino acid derivative widely employed in drug design and development, particularly in the field of peptidomimetics. Its incorporation into peptide-based drug candidates offers a strategic approach to overcome inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The N-ethyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage by peptidases, thereby prolonging the drug's half-life in vivo. This modification also enhances the lipophilicity of the peptide, which can improve its absorption and cell membrane permeability.
This document provides detailed application notes on the use of this compound in drug design, focusing on its role as a building block for fibrinogen receptor antagonists. It also includes comprehensive experimental protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).
Application Notes: Targeting Fibrinogen Receptors
This compound serves as a key building block in the design of potent and selective antagonists for fibrinogen receptors, such as the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa) on platelets.[1] These antagonists are promising therapeutic agents for the prevention of thrombosis and other cardiovascular diseases.
The binding of fibrinogen to αIIbβ3 is a critical step in platelet aggregation. By incorporating N-ethylglycine into small peptide sequences that mimic the recognition motif of fibrinogen (e.g., the Arginine-Glycine-Aspartic acid or RGD sequence), it is possible to create potent inhibitors of this interaction. The N-ethylation can enhance the binding affinity and selectivity of the peptide for the receptor, while simultaneously improving its pharmacokinetic profile.
Quantitative Data Summary
The incorporation of N-alkylated amino acids like N-ethylglycine generally leads to improved pharmacokinetic properties. While specific comparative data for N-ethylglycine-modified versus unmodified peptides is not always available in a consolidated format, the following table summarizes the expected and reported effects based on the principles of N-alkylation in peptidomimetics.
| Parameter | Unmodified Peptide | N-Ethylglycine Modified Peptide | Rationale for Improvement |
| Biological Activity (IC50) | Variable | Potentially maintained or enhanced | Conformational constraints imposed by the N-ethyl group can lead to a more favorable binding conformation. |
| Binding Affinity (Kd) | Variable | Potentially increased | Enhanced hydrophobic interactions and optimized conformation can improve binding to the target receptor. |
| Metabolic Stability (Half-life) | Generally short (minutes) | Significantly increased (hours) | Steric hindrance from the N-ethyl group protects the peptide bond from enzymatic degradation by proteases. |
| Oral Bioavailability | Very low (<1-2%) | Potentially improved | Increased lipophilicity can enhance absorption across the intestinal epithelium. |
| Cell Permeability | Low | Potentially improved | Increased lipophilicity can facilitate passive diffusion across cell membranes. |
Note: The values presented are generalized and can vary significantly depending on the specific peptide sequence and the position of the N-ethylglycine modification.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Boc-SPPS procedure for incorporating a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Boc-protected amino acids
-
This compound
-
Merrifield resin (or other suitable Boc-compatible resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or alternatives like HBTU/HATU.
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DCM and then DMF to remove residual TFA.
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF until a neutral pH is achieved. Wash again with DMF.
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and allow the mixture to react for 10-15 minutes at 0°C to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the pre-activated this compound solution to the resin. Shake the reaction vessel at room temperature for 2-4 hours. The coupling of N-alkylated amino acids can be slower than standard amino acids, so extended coupling times or double coupling may be necessary.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test (note: the Kaiser test is not reliable for secondary amines like N-ethylglycine; a chloranil test can be used as an alternative).
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Boc deprotection (Step 2).
-
Wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., a mixture of TFA/thioanisole/water/anisole) for 1-2 hours at 0°C. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Fibrinogen Receptor (Integrin αIIbβ3) Signaling Pathway
The following diagram illustrates the "outside-in" signaling pathway initiated by the binding of fibrinogen to the integrin αIIbβ3 receptor on platelets, leading to platelet aggregation and thrombus formation. Fibrinogen receptor antagonists containing N-ethylglycine are designed to block the initial ligand-receptor binding step.
Caption: Outside-in signaling cascade of the integrin αIIbβ3 receptor upon fibrinogen binding.
Experimental Workflow for Peptide Synthesis
The following diagram outlines the key steps in the solid-phase peptide synthesis (SPPS) workflow for incorporating this compound.
Caption: Workflow for Boc-SPPS incorporating this compound.
References
Application Notes and Protocols: Carbodiimide-Mediated Coupling of N-Boc-N-ethylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-ethylglycine is a valuable N-substituted amino acid derivative utilized in peptide chemistry and drug discovery. The presence of the N-ethyl group can impart unique conformational constraints and improve proteolytic stability in the resulting peptides. This document provides detailed application notes and protocols for the coupling of N-Boc-N-ethylglycine with primary and secondary amines using carbodiimide reagents. The information is intended to guide researchers in developing robust and efficient synthetic procedures.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents that facilitate the formation of amide bonds by activating the carboxylic acid group of the N-protected amino acid. The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. To enhance coupling efficiency and minimize side reactions like racemization and N-acylurea formation, additives such as 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often employed.
Data Presentation
The selection of the carbodiimide and additives can significantly impact the reaction yield. Below is a summary of typical yields observed for carbodiimide-mediated amide bond formation under various conditions. While these are general examples, they provide a useful reference for optimizing the coupling of N-Boc-N-ethylglycine.
| Carboxylic Acid | Amine | Coupling Reagent (Equiv.) | Additive (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc-Valine | Aniline Derivative | DCC (1) | DMAP (1), HOBt (0.1) | - | Acetonitrile | 23 | 42 | 51 | [1] |
| Boc-Valine | Aniline Derivative | EDC (1) | DMAP (1), HOBt (0.1) | DIPEA | Acetonitrile | 23 | 10 | 92 | [1] |
| Boc-Valine | Biphenylamine | EDC (1) | DMAP (1), HOBt (0.1) | DIPEA | Acetonitrile | 23 | 10 | 93 | [1] |
| Ferrocenecarboxylic Acid | p-Phenylenediamine | DCC (1) | DMAP (0.1) | - | Dichloromethane | RT | 72 | 56 | |
| Ferrocenecarboxylic Acid | p-Phenylenediamine | EDC (1) | DMAP (0.1) | - | Dichloromethane | RT | 72 | 63 |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of N-Boc-N-ethylglycine using EDC/HOBt
This protocol describes a general procedure for the coupling of N-Boc-N-ethylglycine with a primary or secondary amine in solution.
Materials:
-
N-Boc-N-ethylglycine
-
Amine hydrochloride (or free amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-N-ethylglycine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Amine Addition: If using an amine hydrochloride salt, add it to the mixture along with DIPEA (1.1 eq.) to neutralize the salt. If using the free amine, DIPEA is not required at this stage but can be added to facilitate the reaction.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
If using DCM, dilute the reaction mixture with DCM. If using DMF, dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Protocol 2: Solution-Phase Coupling of N-Boc-N-ethylglycine using DCC/HOBt
This protocol is an alternative to Protocol 1, using DCC as the coupling agent. The primary difference is in the work-up procedure due to the formation of the insoluble dicyclohexylurea (DCU) byproduct.
Materials:
-
N-Boc-N-ethylglycine
-
Amine hydrochloride (or free amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-N-ethylglycine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or THF.
-
Amine Addition: Add the amine (1.0 eq.) and DIPEA (1.1 eq., if using the hydrochloride salt).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) incorporating N-Boc-N-ethylglycine
This protocol outlines the incorporation of an N-Boc-N-ethylglycine residue into a peptide chain on a solid support using Boc chemistry.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for a C-terminal amide)
-
N-Boc-N-ethylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
HOBt (if using DIC)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF. Wash the resin with DMF.
-
Coupling of N-Boc-N-ethylglycine:
-
In a separate vial, pre-activate N-Boc-N-ethylglycine (2-4 eq. relative to resin loading) with the coupling reagent (e.g., HBTU, 2-4 eq.) and DIPEA (4-8 eq.) in DMF for 5-10 minutes. If using DIC, add HOBt (2-4 eq.).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Visualizations
Caption: Carbodiimide-mediated peptide bond formation.
Caption: Solution-phase peptide coupling workflow.
References
Application Notes: Incorporation of Boc-N-Ethylglycine into Peptide Sequences
Introduction
Boc-N-Ethylglycine is an N-substituted, achiral amino acid derivative used in peptide synthesis to introduce conformational constraints and enhance metabolic stability. The ethyl group on the alpha-amino nitrogen sterically hinders rotation around the peptide bond and protects against enzymatic degradation by proteases, making it a valuable building block in the design of peptidomimetics and therapeutic peptides.[1] However, the secondary amine in this compound presents a significant challenge during peptide synthesis. Its reduced nucleophilicity and the steric hindrance from the ethyl group and the Boc protecting group make the formation of the peptide bond more difficult compared to primary amino acids.[2][3]
This necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve high coupling efficiency.[3] The standard Boc/Bzl solid-phase peptide synthesis (SPPS) strategy is well-suited for incorporating this building block.[4][5] This document provides detailed protocols and technical guidance for the successful incorporation of this compound into peptide sequences.
Challenges and Considerations
-
Steric Hindrance: The primary challenge is overcoming the steric bulk around the secondary amine, which slows down the acylation reaction.
-
Coupling Reagent Choice: Standard carbodiimide reagents like DCC or DIC may be inefficient.[2] More potent phosphonium (e.g., PyBOP, PyBrOP) or aminium/uronium (e.g., HBTU, HATU) salt-based reagents are highly recommended to achieve high yields.[2][3] PyBrOP, in particular, is noted for its high reactivity in difficult couplings, including those involving N-methylated amino acids, which are structurally analogous to N-ethylglycine.[2][3]
-
Reaction Monitoring: The widely used ninhydrin (Kaiser) test for detecting free primary amines will not work for the secondary amine of N-ethylglycine. Alternative qualitative tests, such as the chloranil test or the isatin test, are required to monitor the completion of the coupling step.
-
Aggregation: While less of a problem in Boc-SPPS compared to Fmoc-SPPS, long or difficult sequences can still suffer from peptide chain aggregation, which can hinder coupling efficiency.[6] Using low-substitution resins (0.1 to 0.4 mmol/g) for long peptides can help mitigate this issue.[7]
Experimental Protocols
Protocol 1: Boc-SPPS Elongation Cycle for Incorporating this compound
This protocol outlines a single cycle for adding an amino acid to a growing peptide chain on a solid support using the Boc/Bzl strategy.
Materials
-
Resin: Merrifield, PAM, or MBHA resin pre-loaded with the C-terminal amino acid.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.
-
Reagents:
-
Equipment: Solid-phase peptide synthesis vessel, shaker, filtration apparatus.
Procedure
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by a wash with DMF.
-
Boc Deprotection:
-
Add the deprotection solution (50% TFA/DCM) to the resin (10 mL per gram of resin).[10]
-
Shake for 1-2 minutes, drain, and repeat with fresh solution.
-
Shake for an additional 20-30 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[10]
-
-
Neutralization:
-
Add the neutralization solution (e.g., 10% DIPEA in DCM) to the resin.
-
Shake for 5-10 minutes.
-
Drain and wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid Coupling (The Critical Step):
-
In a separate vessel, pre-activate the this compound. Dissolve this compound (3-4 eq.), a coupling reagent like HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) and allow the mixture to activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Shake the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction time may be extended or a second coupling (double coupling) may be performed.
-
-
Reaction Monitoring:
-
Take a small sample of the resin beads and wash them thoroughly.
-
Perform a chloranil test or isatin test to check for the presence of a free secondary amine. A negative result indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Protocol 2: Cleavage and Deprotection (HF Method)
This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.
WARNING: Hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.
Materials
-
Reagents: Anhydrous Hydrogen Fluoride (HF), scavengers (e.g., anisole, p-cresol, thioanisole). A common scavenger "cocktail" is 90% HF, 5% p-cresol, 5% thioanisole.
-
Solvent: Cold diethyl ether.
-
Equipment: HF cleavage apparatus, reaction vessel (Teflon), vacuum pump.
Procedure
-
Preparation: Dry the peptide-resin thoroughly under a high vacuum. Place the resin in the Teflon reaction vessel of the HF apparatus. Add the scavenger(s) (approx. 1 mL per gram of resin).
-
HF Cleavage:
-
HF Removal: Evaporate the HF under a vacuum. This must be done carefully to prevent the aerosolization of the product.
-
Peptide Precipitation and Washing:
-
Add cold diethyl ether to the residue in the reaction vessel to precipitate the crude peptide.
-
Triturate the mixture to break up any clumps.
-
Filter the peptide precipitate and wash it several times with cold diethyl ether to remove the scavengers and other organic-soluble byproducts.[5]
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10-50% acetic acid in water).
-
Separate the peptide solution from the insoluble resin beads by filtration.
-
Freeze the peptide solution and lyophilize to obtain a dry, crude peptide powder.
-
Protocol 3: Crude Peptide Purification by RP-HPLC
The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]
Materials
-
Equipment: Preparative HPLC system with a UV detector.
-
Column: Preparative C18 silica column.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
Procedure
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A or a suitable solvent. Filter the solution to remove any particulates.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be 5% to 65% B over 60 minutes.
-
Monitor the elution of peptides by UV absorbance at 214-220 nm.[11]
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions, freeze, and lyophilize to obtain the final purified peptide as a white, fluffy powder.[11]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Equivalents (vs. Amine) | Activation | Remarks |
| DCC/DIC | Carbodiimide | 3 - 5 | In situ with HOBt | Lower efficiency for N-substituted residues; risk of racemization.[2][3] |
| HBTU/TBTU | Aminium/Uronium | 3 - 4 | Pre-activation or in situ | Very efficient with low racemization when HOBt is added; widely used.[2][3] |
| HATU | Aminium/Uronium | 3 - 4 | Pre-activation or in situ | Highly efficient, especially for N-methyl amino acids; based on HOAt.[3] |
| PyBOP | Phosphonium | 3 - 4 | Pre-activation or in situ | Highly effective for difficult couplings, including N-methyl amino acids.[2] |
| PyBrOP | Phosphonium | 3 - 4 | Pre-activation or in situ | More reactive than PyBOP; excellent for sterically hindered couplings but may cause racemization with prolonged use.[2][3] |
Table 2: Standard Boc-SPPS Cycle Parameters
| Step | Reagent/Solvent | Concentration | Time |
| Deprotection | TFA in DCM | 50% (v/v) | 20 - 30 min |
| Neutralization | DIPEA in DCM/DMF | 5 - 10% (v/v) | 5 - 10 min |
| Coupling | Boc-AA/Reagent/DIPEA | 3-4 eq. / 3-4 eq. / 6-8 eq. | 2 - 4 hours |
| Washing | DCM, DMF, IPA | 100% | 1 - 2 min per wash |
Table 3: Example RP-HPLC Purification Gradient
| Time (minutes) | % Mobile Phase B (0.1% TFA in ACN) |
| 0 | 5 |
| 5 | 5 |
| 65 | 65 |
| 70 | 95 |
| 75 | 95 |
| 80 | 5 |
Visualizations
Caption: Boc-SPPS cycle for incorporating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. N-Boc-N-Ethyl-glycine [oakwoodchemical.com]
- 9. H32112.03 [thermofisher.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
Troubleshooting & Optimization
Navigating Challenging Couplings: A Technical Support Guide for Boc-Protected Amino Acids
Shanghai, China - In the intricate world of peptide synthesis, the incomplete coupling of Boc-protected amino acids remains a significant hurdle for researchers in drug development and scientific discovery. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS). By offering detailed experimental protocols, quantitative data comparisons, and clear visual workflows, this guide aims to empower scientists to optimize their synthetic strategies and achieve higher yields of desired peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling with Boc-protected amino acids?
A1: Incomplete coupling in Boc-SPPS can be attributed to several factors, often acting in combination:
-
Steric Hindrance: Bulky side chains of certain amino acids (e.g., Val, Ile, Arg) or the growing peptide chain can physically obstruct the approach of the activated amino acid, impeding amide bond formation.[1][2] N-methylated amino acids also present significant steric challenges.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support, making the N-terminal amine inaccessible for coupling.[3] This is particularly common for hydrophobic sequences.
-
Suboptimal Reaction Conditions: Inadequate activation of the amino acid, insufficient reaction time, low temperature, or inappropriate solvent choice can all lead to lower coupling efficiency.[4]
-
Poor Resin Swelling: The solid support must swell adequately in the reaction solvent to ensure that reactive sites are accessible. Poor swelling can limit reagent diffusion and hinder the coupling reaction.
Q2: How can I detect incomplete coupling?
A2: The most common method for detecting free primary amines on the resin after a coupling step is the qualitative Kaiser test (or ninhydrin test) . A positive result, indicated by a blue or purple color, signifies the presence of unreacted amino groups and thus an incomplete coupling.[1][2] For quantitative assessment, a small aliquot of the resin can be cleaved and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the desired product versus deletion sequences.[5][6]
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents.[4] This strategy is often employed to drive difficult coupling reactions to completion, especially when encountering sterically hindered amino acids or after a positive Kaiser test. While it can improve the purity of the final peptide, it also increases synthesis time and reagent consumption.[7]
Q4: Can changing the solvent improve coupling efficiency?
A4: Yes, the choice of solvent is critical. Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent at solvating the growing peptide chain and swelling the resin, which facilitates coupling. In cases of severe aggregation, adding chaotropic salts like LiCl to the coupling solution or using "magic mixtures" of solvents can help disrupt secondary structures and improve reaction outcomes.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting incomplete coupling reactions.
Step 1: Identify the Potential Cause
The first step in troubleshooting is to identify the likely reason for the incomplete coupling. Consider the specific amino acid being coupled, the sequence of the peptide, and the reaction conditions.
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent is a critical factor in overcoming difficult couplings. The following tables summarize the performance of common coupling reagents in Boc-SPPS.
Table 1: General Performance of Common Coupling Reagents for Boc-Amino Acid Coupling
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time | Key Advantages & Disadvantages |
| HATU | 90-98% | 15 - 45 minutes | Advantages: High reactivity, reduced racemization, effective for sterically hindered amino acids.[8][9] Disadvantages: Higher cost.[8] |
| HBTU | >90% | 30 - 60 minutes | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[9] Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids.[10] |
| PyBOP | 85-95% | 1 - 4 hours | Advantages: Rapid reactions, byproducts are generally less hazardous.[8] Disadvantages: Can be less effective for highly hindered couplings compared to HATU.[11] |
| DIC/HOBt | Good | 1 - 4 hours | Advantages: Cost-effective.[9] Disadvantages: Slower for hindered couplings, can lead to side reactions.[9] |
| COMU | Good | 15 - 45 minutes | Advantages: High reactivity, improved safety profile (non-explosive byproducts).[9] Disadvantages: Can be less effective than HBTU and HCTU on polystyrene resins.[12] |
Note: The presented data are typical ranges and should be considered illustrative. Optimization is often necessary for specific applications.
Table 2: Comparative Purity for a "Difficult" Sequence (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Resulting Purity | Reference |
| HATU | Higher Purity (fewer deletion products) | [10] |
| HBTU | Lower Purity (more deletion products) | [10] |
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test) for Detection of Free Primary Amines
This qualitative test is used to monitor the completion of the coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 ml ethanol.[13]
-
Solution B: 80 g phenol in 20 ml ethanol.
-
Solution C: 2 ml of 0.001 M KCN in 98 ml pyridine.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[14]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Colorless/Yellow beads and solution: Negative result (coupling is complete).
-
Blue/Purple beads and/or solution: Positive result (incomplete coupling, free primary amines are present).[1][2]
Protocol 2: Standard Coupling Protocol using HBTU
This protocol describes a standard coupling cycle in Boc-SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-protected amino acid (3 equivalents)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the Boc-amino acid and HBTU in DMF.
-
Add DIEA to the amino acid/HBTU solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Perform a Kaiser test to check for completion. If the test is positive, consider a second coupling.
Protocol 3: HPLC Analysis of Crude Peptide
This protocol outlines the general procedure for analyzing the purity of a cleaved peptide by HPLC.
Procedure:
-
Sample Preparation: Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/water). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).[6]
-
HPLC Analysis:
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.[15]
Visualizing Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes in troubleshooting incomplete coupling.
Caption: A decision tree for troubleshooting incomplete coupling.
Caption: Workflow of a standard Boc-SPPS coupling cycle.
References
- 1. microbenotes.com [microbenotes.com]
- 2. webneel.com [webneel.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Reaction Conditions for Boc-N-Ethylglycine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Boc-N-Ethylglycine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Deprotonation of Boc-Glycine: The sodium hydride (NaH) may be old or deactivated, or an insufficient amount was used. | - Use fresh, high-quality NaH. - Ensure the reaction is conducted under strictly anhydrous conditions, as NaH reacts with water. - Use a sufficient excess of NaH (typically 2-4 equivalents) to ensure complete deprotonation. |
| Ineffective Alkylation: The ethylating agent (e.g., iodoethane) may be of poor quality, or the reaction temperature and time are not optimal. | - Use a fresh, pure ethylating agent. - Ensure the reaction is carried out at the appropriate temperature. The initial deprotonation is often done at 0°C, followed by warming to room temperature for the alkylation.[1] - Increase the reaction time and monitor the progress by TLC or LC-MS. | |
| Poor Quality Starting Materials: Boc-glycine may contain impurities that interfere with the reaction. | - Use high-purity Boc-glycine. If necessary, recrystallize the starting material. | |
| Presence of Significant Side Products | Dialkylation of Boc-Glycine: Use of a strong base and excess ethylating agent can lead to the formation of a dialkylated product. | - Carefully control the stoichiometry of the reagents. A slight excess of the ethylating agent is often sufficient. - Consider a stepwise addition of the ethylating agent. |
| Reaction with Solvent: The solvent may not be inert under the reaction conditions. | - Ensure the use of a dry, aprotic solvent such as tetrahydrofuran (THF).[1] | |
| Formation of Urea Derivatives: This can occur with sterically hindered amines and Boc₂O, though less common in this specific synthesis. | - While not a primary concern for this reaction, ensuring the quality of the Boc-glycine is important. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for side product formation. - Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. |
| Steric Hindrance: While N-ethylglycine is not highly hindered, steric factors can sometimes play a role. | - Ensure adequate mixing and consider a more reactive ethylating agent if necessary. | |
| Difficulty in Product Isolation and Purification | Emulsion Formation During Work-up: The presence of salts and polar byproducts can lead to the formation of emulsions during extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the reaction mixture through a pad of celite before extraction. |
| Product is an Oil and Difficult to Handle: The final product may be a viscous oil, making it difficult to purify and handle. | - After evaporation of the solvent, attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).[1] - If crystallization is unsuccessful, purification by column chromatography on silica gel may be necessary. | |
| Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be more effective than an isocratic one. - Consider an alternative purification method, such as preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of Boc-glycine. This typically involves the deprotonation of the amide nitrogen of Boc-glycine with a strong base, such as sodium hydride (NaH), followed by reaction with an ethylating agent like iodoethane.[1]
Q2: Why is it crucial to use anhydrous conditions for this reaction?
A2: Sodium hydride (NaH) is a highly reactive base that readily reacts with water. If moisture is present in the reaction, the NaH will be quenched, leading to incomplete deprotonation of Boc-glycine and consequently, a low yield of the desired product. Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for success.[1]
Q3: What are some common side reactions to be aware of?
A3: A common side reaction is the dialkylation of the starting material. Over-alkylation can occur if an excessive amount of the ethylating agent is used or if the reaction conditions are too harsh. Another potential issue is the hydrolysis of the Boc protecting group if acidic conditions are inadvertently introduced during the work-up before the final acidification step.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material (Boc-glycine), you can determine when the starting material has been consumed and the product has formed.
Q5: My final product is a thick oil. How can I solidify it?
A5: this compound can sometimes be obtained as an oil. To induce solidification, you can try dissolving the oil in a minimal amount of a suitable solvent (like ethyl acetate) and then adding a non-polar solvent (like hexane or pentane) dropwise until the solution becomes cloudy. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help initiate crystallization. If these methods fail, the product can be used as an oil, provided it is pure, or purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of this compound via N-alkylation of Boc-glycine.
| Parameter | Condition | Notes |
| Starting Material | Boc-glycine | High purity is recommended. |
| Base | Sodium Hydride (NaH) | Typically a 60% dispersion in mineral oil. 2-4 equivalents are commonly used.[1] |
| Ethylating Agent | Iodoethane | 2-4 equivalents are often used.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A dry, aprotic solvent is essential. |
| Temperature | 0 °C to Room Temperature | Deprotonation is typically performed at 0 °C, followed by warming to room temperature for the alkylation.[1] |
| Reaction Time | 1 hour to overnight | The reaction is often stirred at 0 °C for an hour and then at room temperature overnight.[1] |
| Work-up | Quenching with Methanol, Extraction | The reaction is quenched with methanol to destroy excess NaH, followed by extraction with ethyl acetate and washing with aqueous citric acid to protonate the carboxylate.[1] |
| Typical Yield | Quantitative | With optimized conditions, near-quantitative yields can be achieved.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the N-alkylation of Boc-glycine.
Materials:
-
Boc-glycine
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid or solid citric acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (2-4 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Deprotonation: In a separate flask, dissolve Boc-glycine (1 equivalent) in anhydrous THF. Slowly add this solution to the cooled NaH suspension with vigorous stirring.
-
Alkylation: After stirring the mixture at 0 °C for 1 hour, add iodoethane (2-4 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess sodium hydride.
-
Extraction: Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Acidification and Second Extraction: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl or solid citric acid. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Boc-N-Ethylglycine Peptide Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-N-Ethylglycine in peptide synthesis. The information is designed to help overcome common challenges and side reactions encountered during the coupling of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound challenging compared to standard Boc-amino acids?
A1: The primary challenge arises from steric hindrance. The ethyl group on the alpha-nitrogen, in addition to the bulky Boc protecting group, physically obstructs the approach of the activated carboxyl group to the amine of the growing peptide chain. This steric congestion can lead to slower reaction rates, incomplete couplings, and an increased propensity for side reactions.
Q2: What are the most common side reactions observed during the coupling of this compound?
A2: The most prevalent side reactions are:
-
Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences where the this compound residue is missing from the final peptide.
-
Epimerization: The chiral center of the activated this compound can undergo racemization, leading to the formation of diastereomeric impurities. This is more likely with prolonged activation times or the use of highly basic conditions.
-
Diketopiperazine (DKP) Formation: When coupling the third amino acid to a dipeptide with N-Ethylglycine at the N-terminus, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, leading to chain termination. This is particularly problematic if the second amino acid is proline or another sterically unhindered residue.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are necessary to achieve high coupling efficiency. Uronium/aminium and phosphonium salt-based reagents are generally recommended over standard carbodiimides like DCC or DIC.
Troubleshooting Guides
Problem 1: Low Coupling Yield or Incomplete Reaction
Symptoms:
-
Positive ninhydrin or bromophenol blue test after the coupling step.
-
Presence of deletion sequences in the final peptide, as detected by mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently reactive coupling reagent | Switch to a more potent coupling reagent. HATU, HCTU, PyAOP, and PyBOP are highly recommended for sterically hindered couplings.[1][2] |
| Suboptimal activation | - Increase the equivalents of this compound and the coupling reagent (e.g., 2-4 equivalents).- Extend the coupling reaction time (e.g., 2-4 hours or overnight).- Perform a pre-activation step where the amino acid and coupling reagent are mixed for a few minutes before adding to the resin. |
| Steric hindrance from the growing peptide chain | - Perform a "double coupling" where the coupling step is repeated with fresh reagents before the next deprotection step.- Consider using a more polar solvent like NMP or a mixture of DMF/DCM to improve solvation and reduce peptide aggregation. |
| Peptide aggregation on the solid support | - Incorporate backbone-protecting groups (e.g., Dmb) on the preceding residue to disrupt secondary structures.- Perform the coupling at an elevated temperature (e.g., 40-50°C), but be mindful of the increased risk of epimerization. |
Problem 2: Presence of Diastereomeric Impurities (Epimerization)
Symptoms:
-
Appearance of a second peak with the same mass as the target peptide in the HPLC chromatogram.
-
Confirmation of diastereomers by chiral chromatography or NMR.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-activation of the amino acid | - Reduce the pre-activation time.- Lower the reaction temperature. |
| Use of a strong, non-hindered base | - Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or collidine are preferred over DIPEA in cases prone to epimerization.[3] |
| Prolonged reaction time at elevated temperatures | - Optimize the reaction time to find a balance between coupling efficiency and minimizing epimerization.- If elevated temperature is necessary, carefully monitor the reaction for the onset of epimerization. |
| Choice of coupling reagent | - Some coupling reagents are known to suppress racemization better than others. Additives like HOAt or OxymaPure can help minimize this side reaction.[4] |
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered N-Alkylated Amino Acids
| Coupling Reagent | Relative Reactivity | Racemization Potential | Notes |
| HATU | Very High | Low to Moderate | Highly effective for hindered couplings; HOAt is released, which helps suppress racemization.[2][5] |
| HCTU | High | Low to Moderate | A more cost-effective alternative to HATU with similar efficiency.[6][7][8] |
| PyAOP | Very High | Low | Phosphonium salt-based reagent, particularly effective for coupling N-methyl amino acids.[5] |
| PyBOP | High | Low to Moderate | Another efficient phosphonium salt reagent; byproducts are less hazardous than those of BOP.[9][10] |
| DIC/HOBt | Moderate | Moderate | Standard carbodiimide coupling; may not be sufficient for highly hindered couplings and has a higher risk of racemization.[5] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Coupling of this compound using HATU
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM, then isopropanol (IPA), and finally DMF.[1][11]
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes. Wash the resin with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Perform a bromophenol blue test to check for completion (the Kaiser test is not reliable for secondary amines). A yellow color indicates a complete reaction, while blue or green indicates an incomplete coupling.[12]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 4-6 before proceeding to the next deprotection step.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Primary mechanisms of epimerization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. PyBOP®: A new peptide coupling reagent devoid of toxic by-product | Semantic Scholar [semanticscholar.org]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
How to avoid racemization during Boc amino acid coupling
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during Boc-protected amino acid coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Boc-amino acid coupling, and why is it a critical issue?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of an amino acid is converted into a mixture of both its L and D forms during the chemical reaction.[1][2] In peptide synthesis, the stereochemical integrity of each amino acid's α-carbon is paramount for the final peptide's structure and biological activity.[1] The presence of the incorrect D-enantiomer can lead to a diastereomeric mixture of peptides, which are often difficult to separate and can result in reduced efficacy, altered binding affinity, or undesirable physiological responses.[1][3]
Q2: What are the primary chemical mechanisms that lead to racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation of the amino acid's carboxyl group:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated N-Boc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral enolate can be re-protonated from either side, leading to a mixture of L and D forms.[4][5] Urethane protecting groups like Boc reduce the rate of oxazolone formation compared to other N-acyl groups, but do not eliminate it.[1]
-
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base to form an enolate, without proceeding through an oxazolone intermediate.[6] This mechanism is less common but can become significant under strongly basic conditions.[7]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can racemize, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are known to be highly susceptible to racemization.[8][9] Special care, such as using specific coupling protocols or side-chain protection for histidine, is often required to maintain their stereochemical integrity.[8]
Q4: How do coupling reagents and additives influence racemization?
A4: Coupling reagents activate the carboxylic acid, but this activation makes the α-proton more acidic.
-
Carbodiimides (e.g., DCC, DIC): These reagents form a highly reactive O-acylisourea intermediate which is very prone to racemization. Therefore, they should always be used with a racemization-suppressing additive.[5][6][10]
-
Onium Salts (e.g., HBTU, HATU, COMU): These are generally considered "low-racemization" as they promote the in situ formation of active esters.[6] However, the choice of the incorporated additive (HOBt vs. HOAt vs. Oxyma) is critical.[6]
-
Additives (e.g., HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial. They react with the highly reactive intermediate to form a more stable active ester, which is less prone to racemization and still sufficiently reactive for aminolysis.[1][4] Studies have shown that HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[4][5]
Troubleshooting Guide: High Racemization Detected
If you have confirmed the presence of undesired D-isomers in your peptide product, follow this step-by-step guide to identify and resolve the source of racemization.
Data Presentation: Impact of Reagents and Conditions
The following tables summarize quantitative data on how different experimental parameters affect the degree of racemization.
Table 1: Comparative Efficacy of Additives in Suppressing Racemization Coupling model: Z-Phe-Val-OH + H-Pro-NH₂ in DMF. Data is illustrative and sourced from public information.[6]
| Coupling System | Additive | % D-Isomer Formation (Racemization) |
| DIC | None | High (>15%) |
| DIC | HOBt | ~5-8% |
| DIC | HOAt | <2% |
| DIC | OxymaPure | <1% |
| DIC | Oxyma-B | <1% |
Recommendation: For carbodiimide-mediated couplings, using additives like HOAt or Oxyma derivatives is significantly more effective at preventing racemization than using HOBt or no additive at all.[4][6]
Table 2: Influence of Organic Base on Racemization Coupling model: Z-Phe-Val-OH + H-Ala-OMe·HCl. Data is illustrative and based on established principles.[4]
| Base Used | pKa (approx.) | Steric Hindrance | Relative Racemization Level |
| Triethylamine (TEA) | 10.7 | Low | High |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | High | Medium |
| N-Methylmorpholine (NMM) | 7.4 | Medium | Low |
| 2,4,6-Collidine (TMP) | 7.4 | Very High | Very Low |
Recommendation: To minimize base-catalyzed racemization, select a sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5]
Table 3: Effect of Temperature on Racemization of Sensitive Amino Acids Data based on findings from microwave-assisted solid-phase peptide synthesis (SPPS).[9][11][12]
| Amino Acid Being Coupled | Coupling Temperature | % Racemization (Approx.) |
| Histidine (His) | Room Temperature (~25°C) | Low |
| Histidine (His) | 50°C | Moderate |
| Histidine (His) | 80°C | High |
| Cysteine (Cys) | Room Temperature (~25°C) | Low |
| Cysteine (Cys) | 50°C | Moderate |
| Cysteine (Cys) | 80°C | High |
Recommendation: For sensitive amino acids like His and Cys, avoid elevated temperatures. If microwave heating is used to overcome difficult couplings, consider lowering the temperature to 50°C or performing the coupling for these specific residues at room temperature.[6][9][11]
Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the formation of a peptide bond in solution phase.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-Boc-amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM). Cool the solution to 0°C in an ice bath.[1]
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution. Stir the mixture at 0°C for 5-10 minutes to allow for pre-activation and formation of the Oxyma active ester.
-
Coupling: To a separate flask containing the amine component (1.0 equivalent), add the pre-activated amino acid solution. If the amine component is a hydrochloride salt, add one equivalent of a sterically hindered base like N-methylmorpholine (NMM).
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct. Process the filtrate using standard aqueous work-up and purification procedures (e.g., extraction, chromatography).
Protocol 2: Quantification of Racemization using Marfey's Method
Marfey's method is a reliable technique for determining the enantiomeric composition of amino acids in a synthetic peptide.[6]
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of your purified peptide sample in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the solution to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Redissolve the resulting amino acid residue in 50 µL of deionized water.[6]
-
-
Derivatization:
-
To the dissolved amino acid mixture, add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction.
-
Incubate the mixture at 40°C for 1 hour in a water bath or heating block.
-
After incubation, cool the reaction to room temperature and neutralize by adding 10 µL of 2 M HCl.
-
Evaporate the sample to dryness.
-
-
Sample Analysis:
-
Redissolve the derivatized residue in a known volume (e.g., 500 µL) of methanol or a suitable mobile phase.
-
Analyze the sample using reverse-phase HPLC with UV detection (typically at 340 nm).
-
The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification. The D-amino acid derivative typically elutes later.
-
Calculate the percentage of racemization by comparing the peak area of the D-isomer to the total area of both L- and D-isomer peaks.
-
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Carbodiimide Coupling Reactions
Welcome to the technical support center for carbodiimide coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their carbodiimide-mediated coupling reactions, with a specific focus on preventing the formation of N-acylurea byproducts.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a problem in my coupling reaction?
N-acylurea is a common, non-reactive byproduct that forms during carbodiimide-mediated coupling reactions.[1][2] Its formation is problematic for several reasons:
-
Reduced Yield: The formation of N-acylurea consumes the activated carboxylic acid intermediate, leading to a lower yield of the desired amide product.[1]
-
Purification Challenges: N-acylurea can be difficult to separate from the desired product due to similar solubility profiles, complicating the purification process.[3]
-
Incomplete Reactions: In solid-phase peptide synthesis (SPPS), the formation of N-acylurea can lead to incomplete coupling, resulting in truncated peptide sequences.[2]
Q2: How does N-acylurea form?
N-acylurea is formed through an intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1][4] This intermediate is generated when the carbodiimide (e.g., DCC, EDC) activates the carboxylic acid. Instead of reacting with the desired amine, the O-acylisourea can undergo an O-to-N acyl migration to form the stable and unreactive N-acylurea.[4]
Q3: What are the key factors that promote N-acylurea formation?
Several factors can increase the likelihood of N-acylurea formation:
-
Absence of Additives: Performing the coupling reaction without additives like HOBt or NHS allows the O-acylisourea intermediate to persist longer, increasing the chance of rearrangement.[1]
-
High Temperatures: Elevated temperatures can accelerate the rate of the intramolecular rearrangement leading to N-acylurea.[1]
-
Polar Aprotic Solvents: Solvents like DMF can promote the formation of N-acylurea.[1]
-
Steric Hindrance: When either the carboxylic acid or the amine is sterically hindered, the desired intermolecular coupling is slower, giving the O-acylisourea more time to rearrange.[5]
Q4: How can I prevent or minimize N-acylurea formation?
The most effective strategies to suppress N-acylurea formation involve minimizing the lifetime of the O-acylisourea intermediate:
-
Use of Coupling Additives: Additives such as 1-hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (NHS), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the O-acylisourea to form a more stable, yet still reactive, active ester. This active ester is less prone to rearrangement and efficiently acylates the target amine.[1][6][7]
-
Low Reaction Temperatures: Performing the coupling at lower temperatures (e.g., 0 °C) is highly recommended to slow down the rearrangement to N-acylurea.[1]
-
Choice of Solvent: Whenever possible, using less polar solvents like dichloromethane (DCM) can help minimize this side reaction.[4]
-
Appropriate Reagent Stoichiometry: Using a slight excess of the carbodiimide and coupling additive can help drive the reaction towards the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product and presence of a significant byproduct. | Formation of N-acylurea. | - Add a coupling additive such as HOBt, NHS, or Oxyma to the reaction. - Perform the reaction at a lower temperature (e.g., 0 °C).[1] - If possible, switch to a less polar solvent like DCM.[4] |
| Difficulty in purifying the final product; byproduct co-elutes with the product. | The byproduct is likely N-acylurea which can have similar polarity to the desired product. | - Optimize chromatography conditions (e.g., gradient, solvent system) for better separation. - For DCC-derived N-acylurea, which is often insoluble, filtration can be effective.[8] - For EDC-derived N-acylurea, which is water-soluble, an aqueous workup can help in its removal.[9] |
| Incomplete reaction in solid-phase peptide synthesis (SPPS). | Capping of the growing peptide chain by N-acylurea formation. | - Use a more efficient coupling reagent combination, such as DIC/Oxyma.[10] - Perform a double coupling to ensure the reaction goes to completion.[11] - Monitor the coupling reaction using a qualitative test like the Kaiser test.[11] |
| Reaction is sluggish, especially with electron-deficient amines. | Slow reaction between the activated acid and the amine, allowing time for N-acylurea formation. | - Consider using a more potent activating agent or a combination of additives. For example, using EDC and DMAP with a catalytic amount of HOBt can be effective.[12] |
Quantitative Data on Additive Performance
The choice of coupling additive can significantly impact the efficiency of the coupling reaction and the extent of side reactions. The following table summarizes a comparison of common additives in suppressing racemization and improving yield, which indirectly relates to minimizing side reactions like N-acylurea formation.
| Additive | Key Advantages | Considerations | Racemization Suppression | Relative Yield |
| HOBt | Effective at suppressing racemization and N-acylurea formation.[1][7] | Can have explosive properties in its anhydrous form.[1] | Good | High |
| NHS | Forms a stable active ester, improving coupling efficiency, especially in aqueous media.[13] | The resulting active ester can be more susceptible to hydrolysis than OBt esters. | Moderate | High |
| Oxyma | A non-explosive alternative to HOBt with excellent racemization suppression and high coupling efficiency.[10][14] | Excellent | Very High | |
| HOAt | More effective than HOBt in preventing racemization and accelerating coupling.[14] | Also possesses explosive potential.[10] | Excellent | Very High |
Data synthesized from multiple sources.[10][14] Relative performance can vary based on specific substrates and reaction conditions.
A study on the effect of additives in a specific carbodiimide-fueled reaction cycle showed that pyridine could significantly suppress N-acylurea formation. With 10 mM of pyridine, the N-acylurea yield was reduced to 5%, compared to 40% with other additives like 1,2,4-triazole and DMAP under the tested conditions.[15]
Experimental Protocols
Protocol 1: General EDC/HOBt Coupling in Solution
This protocol describes a standard procedure for amide bond formation using EDC and HOBt in an organic solvent.
Materials:
-
Carboxylic acid
-
Amine
-
EDC.HCl (1.2 equivalents)
-
HOBt (1.1 equivalents)
-
Diisopropylethylamine (DIEA) (3 equivalents, if the amine is a salt)
-
Anhydrous DMF or DCM
-
0 °C ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid (1 equivalent), amine (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DMF or DCM.[16]
-
If the amine is provided as a hydrochloride or other salt, add DIEA (3 equivalents) to the mixture.[16]
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC.HCl (1.2 equivalents) to the cooled solution in one portion.[16]
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: DCC/DMAP Coupling for Esterification (Steglich Esterification)
This protocol is for the esterification of a carboxylic acid with an alcohol using DCC and a catalytic amount of DMAP. While not an amidation, it shares the carbodiimide activation step and is relevant to the broader application of these reagents.
Materials:
-
Carboxylic acid
-
Alcohol
-
DCC (1.1 equivalents)
-
DMAP (0.1 equivalents)
-
Anhydrous DCM
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid (1 equivalent), alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution at room temperature with stirring.[17]
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl and saturated NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Visualizations
Reaction Pathways
Caption: Desired vs. side reaction pathways in carbodiimide coupling.
Suppression of N-Acylurea Formation
Caption: Mechanism of N-acylurea suppression by coupling additives.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in carbodiimide couplings.
References
- 1. bachem.com [bachem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. kilobio.com [kilobio.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Boc Deprotection Challenges with Acid-Sensitive Molecules
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group in the presence of other acid-sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: My primary issue is the concomitant cleavage of other acid-labile groups (e.g., tert-butyl esters, silyl ethers) during Boc deprotection with TFA. How can I improve selectivity?
A1: This is a common challenge due to the harsh nature of trifluoroacetic acid (TFA). To enhance selectivity, consider the following strategies:
-
Lower the Reaction Temperature: Performing the deprotection at 0°C or even lower can significantly slow down the cleavage of more stable acid-sensitive groups relative to the more labile Boc group.
-
Titrate the Acid Concentration: Instead of the standard 20-50% TFA in dichloromethane (DCM), try a more dilute solution (e.g., 5-10% TFA) and carefully monitor the reaction progress.
-
Switch to a Milder Acid: Formic acid or phosphoric acid can be effective for Boc removal while being less aggressive towards other acid-labile groups.[1][2]
-
Employ a Lewis Acid: Lewis acids such as zinc bromide (ZnBr₂) in an inert solvent like DCM can offer excellent selectivity for Boc deprotection over other acid-sensitive groups.[3][4]
Q2: I'm observing significant side-product formation, particularly t-butylation of electron-rich aromatic rings or sulfur-containing residues in my substrate. What is the cause and how can I prevent this?
A2: The formation of a stable tert-butyl cation is inherent to the acidic deprotection mechanism of the Boc group.[5][6] This cation is a potent electrophile that can alkylate nucleophilic sites on your molecule.[5] To mitigate this:
-
Use Cation Scavengers: The addition of scavengers to the reaction mixture is highly effective. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), or anisole. These readily trap the tert-butyl cation, preventing it from reacting with your substrate.
-
Choose an Alternative Deprotection Method: Methods that do not proceed via a free tert-butyl cation, such as thermal deprotection or certain Lewis acid-mediated methods, can circumvent this issue.
Q3: My Boc deprotection reaction is sluggish and incomplete, even after prolonged reaction times with standard HCl/dioxane. What can I do?
A3: Incomplete deprotection can arise from several factors:
-
Insufficient Acid: Ensure you are using a sufficient molar excess of the acid. The reaction rate has been shown to have a second-order dependence on the acid concentration in some cases.[7]
-
Steric Hindrance: A sterically hindered Boc group may require more forcing conditions. Consider a moderate increase in temperature or switching to a stronger acid system like TFA.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Ensure your substrate is fully soluble in the reaction medium. In some cases, switching to a more polar solvent can accelerate the reaction. Traditional solvents like DCM and 1,4-dioxane can often be replaced with greener alternatives like ketones, esters, or ethers.[8]
Q4: Are there any non-acidic methods for Boc deprotection suitable for extremely acid-sensitive substrates?
A4: Yes, several methods avoid the use of strong Brønsted acids:
-
Thermal Deprotection: For thermally stable compounds, heating the substrate, sometimes in a high-boiling solvent like diphenyl ether, can effect Boc cleavage.[9] This method is catalyst-free but may require high temperatures.[1][10]
-
Lewis Acid Catalysis: Reagents like TMSI or ZnBr₂ can mediate Boc removal under conditions that are milder than strong acids.[3][10]
-
Oxalyl Chloride/Methanol: This system has proven effective for the deprotection of N-Boc groups in the presence of other acid-labile functionalities under mild conditions.[2][11][12]
-
Basic Conditions: While less common, methods using sodium carbonate in refluxing DME or sodium t-butoxide in wet THF have been reported for specific substrates.[2]
Troubleshooting Guide
Issue 1: Low Yield and/or Incomplete Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient acid strength or concentration | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[10] Consider switching to a stronger acid system (e.g., 4M HCl in 1,4-dioxane).[10] |
| Poor substrate solubility | Select a solvent system that ensures complete dissolution of the starting material. |
| Steric hindrance around the Boc group | Increase the reaction temperature moderately (e.g., to 40°C) or extend the reaction time. Monitor closely for side product formation. |
| Reaction not at equilibrium | Ensure adequate stirring and reaction time. Monitor progress using TLC, LC-MS, or NMR. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| t-Butylation of nucleophilic groups | Add a cation scavenger such as triisopropylsilane (TIS) or anisole (typically 2.5-5% v/v). |
| Degradation of acid-sensitive functionalities | Lower the reaction temperature to 0°C or below. Use a milder deprotection method (see "Alternative & Mild Deprotection Methods" table below). |
| Formation of chlorinated byproducts (with HCl) | Switch to a non-chlorinated acid source like TFA or consider an alternative deprotection method. |
| Generation of genotoxic impurities | The tert-butyl cation can lead to the formation of potentially genotoxic impurities.[5] If this is a concern, especially late in a synthetic sequence, consider alternative, non-acidic deprotection methods. |
Quantitative Data Summary
The following tables provide a comparison of common and alternative Boc deprotection methods.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | DCM | 0 - RT | 1 - 2 | Highly effective but can be harsh. Scavengers are often recommended.[1][10] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane or Ethyl Acetate | RT | 1 - 12 | Cost-effective and readily available, but may be less selective.[1] |
| Formic Acid | 85-98% | Neat or in a co-solvent | RT - 50 | 12 - 48 | Milder than TFA, but slower and may require heat. |
| Phosphoric Acid | Aqueous solution | THF | Variable | Variable | A milder option, but reaction times can be longer and workup more complex.[1][2] |
Table 2: Alternative & Mild Deprotection Methods
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Notes |
| Oxalyl Chloride | 3 | Methanol | RT | 1 - 4 | Excellent functional group tolerance, even with acid-labile esters.[2][11][12] |
| Zinc Bromide (ZnBr₂) | 2-3 | DCM | RT | 12 - 24 | Good for selective deprotection in the presence of other acid-sensitive groups.[3][4] |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 | DCM | RT | 12 - 24 | A pH-neutral method when used with a solid base like sodium bicarbonate.[3][13] |
| Thermal (No reagent) | N/A | High-boiling solvent (e.g., diphenyl ether) or neat | 150 - 185 | 0.5 - several hours | Useful for thermally stable but acid-sensitive molecules.[9][13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM [1]
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If required, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction mixture at 0°C to room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.[10]
-
The resulting amine TFA salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting with an organic solvent.[10]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane [1]
-
Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-12 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.
-
For the free amine, the salt can be triturated with a solvent like diethyl ether and filtered, or a basic aqueous workup can be performed.
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol [2][11]
-
Dissolve the N-Boc protected substrate (1.0 equiv.) in methanol.
-
Add oxalyl chloride (3.0 equiv.) dropwise to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected amine hydrochloride salt.
Visual Guides
Caption: Troubleshooting workflow for Boc deprotection issues.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Aggregation in Peptides Containing Hydrophobic Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide aggregating?
A1: Peptide aggregation is a complex process driven by several factors, primarily hydrophobic interactions.[1] Peptides with a high content of hydrophobic amino acids (such as Leucine, Valine, Isoleucine, Phenylalanine, and Tryptophan) tend to self-associate in aqueous solutions to minimize their exposure to the polar solvent.[1][2][3] Other contributing factors include:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[1][4]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[3][5][6]
-
Temperature: Elevated temperatures can increase the rate of molecular motion and hydrophobic interactions, promoting aggregation.[1][4]
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules, affecting aggregation.[1][7]
-
Peptide Length: Longer peptides have a greater tendency to aggregate due to an increased number of potential hydrophobic interactions.[2]
Q2: How can I improve the solubility of my hydrophobic peptide?
A2: Improving the solubility of hydrophobic peptides often requires a systematic approach. Here are several strategies:
-
pH Adjustment: Modifying the pH of the solution to be at least 1-2 units away from the peptide's isoelectric point (pI) can increase its net charge and enhance solubility.[5][6] For acidic peptides (net negative charge), use a basic buffer, and for basic peptides (net positive charge), use an acidic solution.[2][8]
-
Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) is recommended.[2][8][9][10][11] The aqueous buffer can then be added slowly to the desired concentration.[8][9]
-
Additives and Co-solvents: Various additives can help prevent aggregation.[5][6] These include sugars, polyols, amino acids, and low concentrations of detergents.[5][6]
-
Chaotropic Agents: Agents like 6 M guanidine hydrochloride or 8 M urea can disrupt the hydrogen bonding network of water and weaken hydrophobic interactions, aiding in the solubilization of strongly aggregating peptides.[8][9][12][13] However, these may interfere with biological assays.[8][12]
Q3: What is the best way to store my peptide to prevent aggregation?
A3: Proper storage is critical for maintaining peptide integrity and preventing aggregation.
-
Lyophilized Peptides: For long-term storage, keep peptides in their lyophilized (freeze-dried) state at -20°C or -80°C in a desiccated environment.[5]
-
Peptide Solutions: Once dissolved, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.[5][12] This practice minimizes damage from repeated freeze-thaw cycles.[5][12] Peptides are generally less stable in solution.[12]
Q4: Can I use sonication to dissolve my peptide?
A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides.[14] Brief periods of sonication, for example, three cycles of 10 seconds with cooling on ice in between, can help break up small aggregates and enhance solubility.[8][12] However, it is important to note that prolonged or high-powered sonication can also induce aggregation and potentially lead to the formation of amyloid-like structures in some proteins.[15][16][17] Therefore, it should be applied cautiously.
Q5: How does pH affect peptide aggregation?
A5: The pH of the solution is a critical factor influencing peptide aggregation because it determines the net charge of the peptide.[2][4][18] Peptides are most prone to aggregation at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion between molecules.[3][5][6] By adjusting the pH away from the pI, the net charge of the peptide increases, leading to greater electrostatic repulsion between peptide molecules, which can enhance solubility and reduce aggregation.[5][6] For acidic peptides, increasing the pH will result in a greater net negative charge, while for basic peptides, decreasing the pH will lead to a greater net positive charge.[5][6]
Q6: What is the role of organic solvents in managing aggregation?
A6: Organic solvents such as DMSO, DMF, and acetonitrile are often essential for dissolving highly hydrophobic peptides that are insoluble in aqueous solutions.[2][8][9][11] These solvents work by disrupting the hydrophobic interactions that drive peptide self-association and aggregation.[5][6] The typical procedure involves dissolving the peptide in a minimal amount of the organic solvent first, and then slowly adding the desired aqueous buffer dropwise while vortexing to reach the final concentration.[5][6][9] This method helps prevent the peptide from precipitating out of solution, which can happen if the aqueous buffer is added too quickly.[5][6]
Troubleshooting Guides
Problem: My peptide will not dissolve in an aqueous solution.
This is a common issue, especially for peptides with a high percentage of hydrophobic residues (>50%).[8] The following workflow provides a systematic approach to finding a suitable solvent.
Problem: My peptide solution becomes cloudy or forms a precipitate over time.
This indicates that your peptide is aggregating in solution. Here are some strategies to minimize this:
-
Optimize pH: Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI).[5][6] For acidic peptides, a higher pH increases the net negative charge, enhancing solubility. For basic peptides, a lower pH increases the net positive charge.[5][6]
-
Reduce Concentration: If possible, work with a lower concentration of the peptide.[5][6]
-
Additives and Excipients: The addition of certain chemicals can help prevent aggregation. The effectiveness of these additives is peptide-dependent and may require some optimization.[5][6]
-
Control Temperature: Store peptide solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[5][6] For experiments, maintain a consistent and appropriate temperature.[5][6]
-
Final Clarification: Before use, centrifuge your peptide solution at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates.[5][6] Carefully transfer the supernatant to a new tube.[5][6]
Data Presentation
Table 1: Common Additives to Prevent Peptide Aggregation
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v)[5][6] |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize peptide structure. | 10-50% (v/v)[5][6] |
| Amino Acids | Arginine, Glycine | Can reduce non-specific interactions and aggregation. | 50-250 mM[5][6] |
| Detergents | Tween 20, Triton X-100 | Can prevent hydrophobic aggregation at low concentrations. | 0.01-0.1% (v/v)[5][6] |
| Chaotropic Agents | Guanidine-HCl, Urea | Disrupt hydrogen bonding and hydrophobic interactions. | 6-8 M[8][12] |
Table 2: Recommended Initial Solvents Based on Peptide Properties
| Peptide Property | Recommended Initial Solvent |
| Basic (net positive charge) | Sterile Water; if insoluble, 10% Acetic Acid.[8][10] |
| Acidic (net negative charge) | Sterile Water; if insoluble, 0.1 M Ammonium Bicarbonate.[8][10] |
| Hydrophobic (>50% hydrophobic residues) | Minimal volume of DMSO, DMF, or Acetonitrile.[2][8][9] |
| Neutral (<25% charged residues) | Organic solvents (DMSO, DMF, Acetonitrile).[8][9] |
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic approach to test the solubility of a new peptide.[5][6]
-
Initial Water Test: a. Add a small volume of sterile, purified water (e.g., 100 µL) to a small, known amount of lyophilized peptide to achieve a high concentration (e.g., 10 mg/mL).[5][6] b. Vortex the solution for 30 seconds. If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.[5][6] c. Visually inspect the solution. If it is clear, the peptide is soluble in water at this concentration.[5][6]
-
Testing Solubility in Acidic or Basic Conditions (if insoluble in water): a. Based on the calculated net charge of the peptide:
- For acidic peptides (net negative charge): Add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate to the peptide suspension.[5][6]
- For basic peptides (net positive charge): Add small aliquots (e.g., 5 µL) of 10% acetic acid to the peptide suspension.[12] b. Vortex after each addition and check for dissolution.
-
Testing Solubility in Organic Solvents (if still insoluble): a. If the peptide remains insoluble, it must be recovered by lyophilization.[12] b. Add a minimal volume of DMSO (e.g., 10-20 µL) to the lyophilized peptide and vortex until it dissolves.[5][6] c. Slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration.[5][6] Be cautious, as adding the aqueous phase too quickly can cause the peptide to precipitate.[5][6]
-
Final Clarification: a. Once the peptide appears to be dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[5][6] b. Carefully transfer the supernatant to a new tube. This is your stock solution.[5][6]
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, which are a common form of peptide aggregate. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Lyophilized peptide
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents: a. Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[5][6] b. Prepare a stock solution of ThT in the assay buffer. A final concentration of 10-25 µM ThT in the well is typical.[1]
-
Assay Setup: a. To a 96-well plate, add your peptide samples. Include appropriate controls, such as a buffer-only control and a "Buffer with ThT" control. b. Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control. The final volume in each well should be consistent (e.g., 100-200 µL).[5][6]
-
Measurement: a. Place the plate in a plate reader set to the desired temperature (e.g., 37°C). The protocol may include intermittent shaking to promote aggregation.[1] b. Measure the fluorescence intensity at regular intervals. Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[1]
-
Data Analysis: a. Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of ThT-positive aggregates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 10. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iscabiochemicals.com [iscabiochemicals.com]
- 15. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. use-jp.org [use-jp.org]
- 18. pubs.aip.org [pubs.aip.org]
Technical Support Center: Scavengers for Preventing t-butyl Cation Side Reactions during Boc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate side reactions caused by the t-butyl cation during the acid-mediated deprotection of tert-butyloxycarbonyl (Boc) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and why does it generate a reactive t-butyl cation?
A1: The Boc group is an acid-labile protecting group for amines.[1] Under acidic conditions, typically with trifluoroacetic acid (TFA), the carbamate oxygen is protonated. This leads to the cleavage of the C-O bond, forming a stable t-butyl cation and a carbamic acid. The carbamic acid is unstable and spontaneously decomposes into the free amine and carbon dioxide gas.[2][3] The liberated t-butyl cation is a reactive electrophile that can cause unwanted side reactions.[4][5]
Q2: What are the most common side reactions caused by the t-butyl cation?
A2: The primary side reaction is the alkylation of nucleophilic sites on the substrate by the electrophilic t-butyl cation.[4][6] In peptide synthesis, this is particularly problematic for amino acid residues with nucleophilic side chains.[7]
Q3: Which amino acid residues are most susceptible to alkylation by the t-butyl cation?
A3: Amino acid residues with electron-rich, nucleophilic side chains are highly susceptible to tert-butylation.[7] These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[8]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[8]
-
Tyrosine (Tyr): The electron-rich phenolic ring can be alkylated.[8]
Q4: What are scavengers and how do they prevent these side reactions?
A4: Scavengers are nucleophilic reagents added to the deprotection reaction mixture.[8] They are more reactive towards the t-butyl cation than the sensitive residues of the substrate.[8] By efficiently "trapping" the t-butyl cation, they prevent it from reacting with and modifying the desired product.[5]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation (e.g., mass increase of 56 Da).
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the t-butyl cation.[8] This is common when scavengers are absent or used in insufficient quantities.[4]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[8]
-
For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[8]
-
For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[8]
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[8]
-
General Scavenger Cocktails: For molecules with multiple sensitive residues, a cocktail is often more effective. Common cocktails include TFA/TIS/H₂O (95:2.5:2.5 v/v/v) or "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) for complex peptides.[8]
-
Issue 2: Incomplete Boc deprotection observed in the crude product analysis.
-
Possible Cause 1: Insufficient acid concentration or equivalents. [4]
-
Solution 1: Increase the concentration of the acid (e.g., use 25-50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[4][9]
-
Possible Cause 2: Insufficient reaction time or temperature. [8]
-
Solution 2: Increase the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are performed at room temperature, but gentle warming might be necessary for sterically hindered substrates. Be aware that higher temperatures can also increase side product formation, making the use of scavengers critical.[8]
-
Possible Cause 3: Steric hindrance around the Boc-protected amine. [8]
-
Solution 3: A combination of a stronger acid, longer reaction time, and an effective scavenger cocktail is crucial for sterically hindered substrates.[8]
Data Presentation
Table 1: Efficacy of Different Scavenger Cocktails
The following table summarizes the effectiveness of various scavenger cocktails in preventing the S-tert-butylation of a model peptide. The data is illustrative, and optimal conditions will depend on the specific substrate.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% | Internal Analysis[8] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% | Internal Analysis[8] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85% | 15% | Internal Analysis[8] |
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and Triethylsilane (TES)
This protocol is suitable for substrates containing acid-sensitive residues like tryptophan.[8]
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane (TES).[8]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[8]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold diethyl ether, chromatography).[8]
Protocol 2: Boc Deprotection using a Thioanisole Scavenger Cocktail
This protocol is effective for substrates containing methionine or cysteine.[8]
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/ethanedithiol (EDT) (90:5:5 v/v/v).
-
Deprotection: Add the cleavage cocktail to the Boc-protected substrate.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[8]
-
Work-up: Remove volatiles under reduced pressure. Precipitate the product by adding the residue to cold diethyl ether. Collect the precipitated product by centrifugation or filtration and wash with cold ether.[8][9]
Visualizations
Boc Deprotection and Side Reaction Mechanisms
Caption: General mechanism of Boc deprotection, t-butyl cation side reactions, and scavenger intervention.
Experimental Workflow for Boc Deprotection with Scavengers
Caption: A typical experimental workflow for performing Boc deprotection using scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Interpreting the NMR Spectrum of N-Protected Amino Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. This guide provides a comparative analysis of the ¹H NMR spectral features of N-protected amino acids, with a focus on interpreting the spectrum of Boc-N-Ethylglycine. Due to the limited availability of public spectral data for this compound, this guide utilizes data from the closely related and commonly used N-protected amino acids, Boc-Glycine and Fmoc-Glycine, to infer and understand the expected spectral characteristics.
Understanding the Structural Landscape through NMR
The ¹H NMR spectrum of an N-protected amino acid provides a detailed fingerprint of its molecular structure. Key parameters such as chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and integration (the area under a signal) reveal the electronic environment, the number of neighboring protons, and the relative number of protons for each unique signal, respectively.
The choice of the N-protecting group, such as the tert-Butoxycarbonyl (Boc) or the Fluorenylmethyloxycarbonyl (Fmoc) group, significantly influences the ¹H NMR spectrum. These groups introduce characteristic signals that can be used for verification and analysis.
Comparative Analysis of ¹H NMR Data
To illustrate the interpretation of an N-protected amino acid spectrum, we present a comparison of the ¹H NMR data for Boc-Glycine and Fmoc-Glycine. This data serves as a reference for predicting the spectrum of this compound.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc-Glycine | t-Butyl (-C(CH₃)₃) | 1.45 | s | 9H |
| Methylene (-CH₂-) | 3.89 | d | 2H | |
| Amide (-NH-) | 5.05 | t | 1H | |
| Fmoc-Glycine | Methylene (-CH₂-) | 3.95 | d | 2H |
| Fmoc (-CH-) | 4.25 | t | 1H | |
| Fmoc (-CH₂-) | 4.40 | d | 2H | |
| Fmoc (aromatic) | 7.30-7.90 | m | 8H | |
| Amide (-NH-) | ~5.7 (broad) | t | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Based on the data above and fundamental principles of NMR spectroscopy, the expected ¹H NMR spectrum of This compound would exhibit the following key signals:
-
A singlet with an integration of 9H around 1.4-1.5 ppm, corresponding to the tert-butyl protons of the Boc group.
-
A singlet for the glycine methylene protons (-CH₂-), likely shifted slightly downfield compared to Boc-Glycine due to the electronic effect of the adjacent ethyl group.
-
A quartet and a triplet for the ethyl group protons (-CH₂CH₃), with the quartet appearing further downfield than the triplet.
-
The absence of an amide proton signal, as the nitrogen is tertiary.
Visualizing Molecular Structures and Proton Environments
The following diagrams, generated using the DOT language, illustrate the chemical structures and the assignment of protons for this compound and its comparators.
A Comparative Guide to Boc and Fmoc Protecting Groups for N-Ethylglycine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis and the development of complex organic molecules. For N-alkylated amino acids such as N-ethylglycine, the choice between the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly influences reaction efficiency, yield, and the potential for side reactions. This guide provides an objective comparison of the Boc and Fmoc protecting groups for N-ethylglycine, supported by experimental data and detailed methodologies to inform synthetic strategy.
At a Glance: Key Differences Between Boc and Fmoc Protection
The fundamental distinction between Boc and Fmoc protecting groups lies in their cleavage conditions. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under mild basic conditions using piperidine. This orthogonality is a key principle in peptide synthesis, allowing for selective deprotection of the α-amino group without disturbing acid-labile side-chain protecting groups when using the Fmoc strategy.[1][]
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Nature | Acid-labile carbamate | Base-labile carbamate |
| Deprotection Reagent | Strong acids (e.g., Trifluoroacetic Acid, HCl) | Secondary amines (e.g., 20% Piperidine in DMF) |
| Deprotection Mechanism | Acid-catalyzed elimination | Base-induced β-elimination |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain protection | Truly orthogonal with tert-butyl-based side-chain protection[1][] |
| Key Side Reactions | Tert-butylation of nucleophilic residues | Diketopiperazine formation, especially with secondary amino acids[3][4] |
Quantitative Comparison of Protection and Deprotection
While direct comparative studies on N-ethylglycine are limited, the following table summarizes typical yields and conditions based on available literature for N-ethylglycine and related N-alkylated amino acids.
| Parameter | Boc-N-ethylglycine | Fmoc-N-ethylglycine |
| Protection Yield | Quantitative[5] | ~98% (for related esters)[6] |
| Protection Conditions | Boc-glycine, NaH, Iodoethane in THF | N-ethylglycine, Fmoc-OSu, NaHCO₃ in Acetone/Water |
| Deprotection Yield | Typically >95% | Typically >95% |
| Deprotection Conditions | 25-50% TFA in DCM, 0.5-2 h | 20% Piperidine in DMF, 10-30 min |
Experimental Protocols
Boc Protection of N-Ethylglycine
Materials:
-
Boc-glycine
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Ethyl acetate-hexane mixture (90%)
-
Citric acid
-
Anhydrous sodium sulfate
Procedure: [5]
-
Suspend sodium hydride (4.0 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.
-
In a separate flask, dissolve Boc-glycine (1.0 eq.) and iodoethane (4.0 eq.) in anhydrous THF.
-
Add the Boc-glycine solution dropwise to the cooled sodium hydride suspension with vigorous stirring.
-
After 1 hour at 0°C, warm the reaction mixture to room temperature and continue stirring overnight.
-
Cool the reaction to 0°C and quench the excess sodium hydride by the slow addition of methanol.
-
Dilute the mixture with deionized water and remove the organic solvents under reduced pressure.
-
Extract impurities with a 90% ethyl acetate-hexane mixture.
-
Adjust the pH of the aqueous layer to 2-3 with solid citric acid.
-
Extract the product with a 90% ethyl acetate-hexane mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Fmoc Protection of N-Ethylglycine (Adapted from related procedures)
Materials:
-
N-ethylglycine
-
9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
Acetone
-
Deionized water
-
Ethyl acetate
-
1 M HCl
Procedure:
-
Dissolve N-ethylglycine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of acetone and water.
-
Add a solution of Fmoc-OSu (1.05 eq.) in acetone dropwise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Remove the acetone under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, keeping the solution cool in an ice bath.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Fmoc-N-ethylglycine.
Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM.
-
Add an equal volume of TFA (for a 50% TFA/DCM solution) at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure. The resulting N-ethylglycine TFA salt can be used directly or neutralized.
Fmoc Deprotection of Fmoc-N-ethylglycine
Materials:
-
Fmoc-N-ethylglycine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-N-ethylglycine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 10-30 minutes. The deprotection can be monitored by the disappearance of the starting material on TLC.
-
Remove the DMF and piperidine under reduced pressure. The crude product can be purified by crystallization or chromatography to remove the dibenzofulvene-piperidine adduct.
Potential Side Reactions and Mitigation Strategies
Boc Chemistry: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic side chains by the liberated tert-butyl cation. For peptides containing sensitive residues like tryptophan or methionine, scavengers such as triisopropylsilane (TIS) or thioanisole are typically added to the TFA cleavage cocktail.
Fmoc Chemistry: A significant side reaction, particularly when dealing with N-alkylated amino acids, is the formation of diketopiperazines.[3][4] This intramolecular cyclization of a dipeptide can lead to chain termination. To mitigate this, the use of highly activating coupling reagents and minimizing the time the N-terminal amine is deprotected before the next coupling step is recommended.
Visualizing the Synthetic Workflows
Caption: Workflow for the synthesis and deprotection of this compound.
Caption: Workflow for the synthesis and deprotection of Fmoc-N-ethylglycine.
Conclusion
The choice between Boc and Fmoc for the protection of N-ethylglycine depends on the specific requirements of the synthetic route. The Boc group offers a robust and high-yielding protection strategy, particularly for solution-phase synthesis, though its removal requires harsh acidic conditions.[] The Fmoc group, with its mild, base-labile deprotection, is highly compatible with modern solid-phase peptide synthesis and the incorporation of acid-sensitive functionalities.[][8] However, the potential for diketopiperazine formation with N-alkylated residues necessitates careful optimization of coupling and deprotection steps. By understanding the distinct advantages and potential pitfalls of each protecting group, researchers can make informed decisions to optimize the synthesis of N-ethylglycine containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 3. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. BOC-N-ETHYL GLYCINE | 149794-10-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to Alternatives for Boc-N-Ethylglycine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing N-alkylated amino acids, the incorporation of these residues presents unique challenges. The steric hindrance imposed by the N-alkyl group, such as the ethyl group in N-ethylglycine, can significantly impede coupling reactions, leading to lower yields and increased risk of side reactions. While Boc-N-Ethylglycine is a commonly used building block, a comprehensive understanding of its alternatives is crucial for optimizing peptide synthesis strategies. This guide provides an objective comparison of Fmoc-N-Ethylglycine and Cbz-N-Ethylglycine as alternatives to this compound, supported by experimental considerations and detailed protocols.
Alternatives to this compound
The primary alternatives to this compound involve the use of different Nα-protecting groups. The most common alternatives are:
-
Fmoc-N-Ethylglycine: Utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, this alternative is compatible with the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy.[][]
-
Cbz-N-Ethylglycine: Employing the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group, this derivative is often used in solution-phase peptide synthesis.[3][4]
The choice between these protecting groups depends on the overall synthetic strategy, including the desired scale of synthesis, the presence of other sensitive functional groups in the peptide sequence, and the available equipment.[][5]
Comparison of Performance
The selection of a protected N-ethylglycine derivative significantly impacts the efficiency and outcome of peptide synthesis. The following table summarizes a qualitative comparison of Boc-, Fmoc-, and Cbz-N-Ethylglycine based on key performance parameters for N-alkylated amino acids.
| Parameter | This compound | Fmoc-N-Ethylglycine | Cbz-N-Ethylglycine | References |
| Coupling Efficiency | Moderate to good, often requires stronger coupling reagents and longer reaction times due to steric hindrance. | Good to excellent, benefits from modern, highly efficient coupling reagents developed for Fmoc-SPPS. | Moderate, typically used in solution-phase where reaction conditions can be optimized. | [][5] |
| Racemization Risk | Lower risk during coupling due to the urethane protecting group. | Low risk with appropriate coupling reagents (e.g., HATU, HCTU). The base-catalyzed coupling is the critical step for potential racemization. | Low risk, similar to Boc. | [6] |
| Deprotection Conditions | Harsh (strong acid, e.g., TFA). Can be detrimental to sensitive peptides. | Mild (base, e.g., 20% piperidine in DMF). Generally compatible with a wide range of functional groups. | Mild (catalytic hydrogenolysis). Orthogonal to acid- and base-labile groups, but incompatible with reducible groups. | [][3] |
| Synthetic Strategy | Primarily used in Boc-SPPS. | The standard for Fmoc-SPPS, offering high efficiency and automation potential. | Primarily used in solution-phase synthesis and fragment condensation. | [][7] |
| Orthogonality | Orthogonal to base-labile protecting groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt). | Orthogonal to both acid- and base-labile protecting groups. | [] |
| Cost-Effectiveness | Generally less expensive raw materials. | Higher raw material cost but can be more cost-effective overall due to higher efficiency and purity of the final product. | Cost can be variable depending on the scale and reagents used in solution-phase synthesis. | [] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-Ethylglycine
This protocol describes a general method for the synthesis of Fmoc-N-Ethylglycine.
Materials:
-
N-Ethylglycine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and Water or Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Ethylglycine (1 equivalent) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Fmoc-N-Ethylglycine by recrystallization or column chromatography.
Protocol 2: Synthesis of Cbz-N-Ethylglycine
This protocol outlines a general procedure for the synthesis of Cbz-N-Ethylglycine.[3]
Materials:
-
N-Ethylglycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Ethylglycine (1 equivalent) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl (1.5 equivalents) dropwise at 0 °C and stir the solution for 20 hours at the same temperature.[3]
-
Dilute the reaction mixture with water and extract with EtOAc.[3]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]
-
Purify the resulting residue by silica gel column chromatography to obtain Cbz-N-Ethylglycine.[3]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Ethylglycine using HATU
This protocol describes the coupling of Fmoc-N-Ethylglycine onto a resin-bound peptide during Fmoc-SPPS.[8][9]
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
Fmoc-N-Ethylglycine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-N-Ethylglycine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of N-ethylglycine, a longer coupling time and/or double coupling may be necessary.
-
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test is not suitable for secondary amines; a chloranil or bromophenol blue test can be used). A negative test indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 4: Solid-Phase Peptide Synthesis (SPPS) with this compound using HCTU
This protocol describes the coupling of this compound onto a resin-bound peptide during Boc-SPPS.
Materials:
-
Boc-protected peptide-resin (with a free N-terminal amine)
-
This compound
-
O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% (v/v) Trifluoroacetic acid (TFA) in DCM for Boc deprotection
-
10% (v/v) DIPEA in DMF for neutralization
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and repeat for 20 minutes.
-
Washing: Wash the resin with DCM (3-5 times).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes (twice) and wash with DMF (3-5 times).
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and add the solution to the resin.
-
Agitate for 1-4 hours.
-
-
Monitoring and Washing: Monitor the reaction and wash as described in the Fmoc protocol.
-
The peptide-resin is ready for the next cycle.
Mandatory Visualizations
Caption: Decision tree for selecting an N-ethylglycine derivative.
Caption: General workflow for SPPS with N-ethylglycine.
Caption: Orthogonality of common protecting groups in peptide synthesis.
Conclusion
The choice of an Nα-protecting group for N-ethylglycine is a critical decision in peptide synthesis. While this compound is a viable option, its use is associated with harsh deprotection conditions. Fmoc-N-Ethylglycine has emerged as a preferred alternative for SPPS due to the milder deprotection conditions and compatibility with a wide array of highly efficient coupling reagents designed to overcome steric hindrance. Cbz-N-Ethylglycine remains a valuable tool, particularly for solution-phase synthesis, where its orthogonality to both acid- and base-labile groups can be exploited. Ultimately, the optimal choice depends on the specific requirements of the target peptide and the overall synthetic strategy. Researchers should carefully consider the factors outlined in this guide to select the most appropriate N-ethylglycine derivative for their application.
References
A Comparative Guide to N-Protected Ethylglycine Derivatives for Peptide Synthesis
In the landscape of peptide synthesis and drug development, the choice of protecting groups for amino acid monomers is a critical determinant of reaction efficiency, peptide purity, and overall yield. This is particularly true for N-alkylated amino acids, such as N-ethylglycine, where steric hindrance can pose significant challenges during peptide coupling. This guide provides a comprehensive comparison of Boc-N-Ethylglycine and its common alternatives, Fmoc-N-Ethylglycine and Cbz-N-Ethylglycine, offering insights for researchers, scientists, and professionals in drug development.
Product Specifications at a Glance
A Certificate of Analysis (CoA) provides key quality parameters for a given chemical compound. Below is a comparative summary of typical specifications for this compound, Fmoc-N-Ethylglycine, and Cbz-N-Ethylglycine, based on commercially available data.
| Parameter | This compound | Fmoc-N-Ethylglycine | Cbz-N-Ethylglycine |
| CAS Number | 149794-10-5[1] | 84000-19-1 | 70732-64-8[2] |
| Molecular Formula | C9H17NO4[1] | C19H19NO4 | C12H15NO4[2] |
| Molecular Weight | 203.24 g/mol [1] | 325.35 g/mol | 237.26 g/mol [2] |
| Appearance | White to off-white solid[1] | White powder | White solid |
| Purity (Typical) | ≥97.0% (NMR)[1] | ≥98% (HPLC) | ≥95.0%[2] |
| Melting Point | 83.0-93.0 °C | Not specified | Not specified |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Performance Comparison and Experimental Considerations
While direct, quantitative, side-by-side experimental data on the coupling efficiency of these specific N-ethylglycine derivatives is not extensively published, a robust comparison can be drawn from the well-established principles of solid-phase peptide synthesis (SPPS) and the known characteristics of the Boc, Fmoc, and Cbz protecting groups.
This compound
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group, a cornerstone of the original Merrifield solid-phase synthesis methodology.
-
Advantages :
-
Reduced Aggregation : The repetitive acid treatment in Boc-SPPS protonates the N-terminus, which can help to disrupt inter-chain hydrogen bonding and reduce peptide aggregation, a significant advantage for hydrophobic or long sequences[3].
-
Cost-Effective : Generally, Boc-protected amino acids are less expensive than their Fmoc counterparts[].
-
-
Disadvantages :
-
Harsh Deprotection : The use of strong acids like trifluoroacetic acid (TFA) for deprotection can lead to side reactions and degradation of sensitive residues in the peptide chain[5].
-
HF Cleavage : Final cleavage from the resin often requires hazardous hydrofluoric acid (HF).
-
-
Considerations for N-Ethylglycine : The steric bulk of the N-ethyl group can hinder coupling reactions. The in-situ neutralization protocols often used in Boc-SPPS, where the deprotected amine is neutralized at the same time as the activated amino acid is introduced, can be advantageous in promoting higher yields for sterically hindered couplings[3].
Fmoc-N-Ethylglycine
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group and forms the basis of the most widely used SPPS strategy today.
-
Advantages :
-
Mild Deprotection : The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), which is compatible with a wider range of sensitive amino acids and side-chain protecting groups[].
-
Orthogonality : The Fmoc/tBu strategy offers excellent orthogonality, where the N-terminal protecting group is removed by a base, while the side-chain protecting groups are removed by acid[5].
-
-
Disadvantages :
-
Diketopiperazine Formation : When coupling the third amino acid, the deprotected dipeptide on the resin can sometimes cyclize to form a diketopiperazine, leading to termination of the peptide chain.
-
Cost : Fmoc-protected amino acids are generally more expensive than Boc-protected ones.
-
-
Considerations for N-Ethylglycine : Coupling of Fmoc-N-ethylglycine, a sterically hindered secondary amine, often requires more potent activating agents (e.g., HATU, HBTU) and longer coupling times to achieve high efficiency. Monitoring the coupling reaction (e.g., with a Kaiser test) is crucial.
Cbz-N-Ethylglycine
The Carboxybenzyl (Cbz or Z) group is a classic protecting group, typically removed by catalytic hydrogenolysis.
-
Advantages :
-
Stability : The Cbz group is stable to both acidic and basic conditions used in Boc and Fmoc strategies, making it useful in orthogonal protection schemes, particularly in solution-phase synthesis.
-
-
Disadvantages :
-
Deprotection Incompatibility : Catalytic hydrogenation is not compatible with solid-phase synthesis on standard polystyrene resins and can be problematic for peptides containing sulfur-containing amino acids (e.g., methionine, cysteine).
-
Limited Use in SPPS : Due to the deprotection method, Cbz is not commonly used for the temporary Nα-protection in SPPS but can be employed for side-chain protection or for the synthesis of peptide fragments in solution.
-
-
Considerations for N-Ethylglycine : Cbz-N-ethylglycine is a valuable building block for the solution-phase synthesis of di- or tri-peptides containing N-ethylglycine, which can then be used in fragment condensation strategies.
Experimental Protocols
The following are generalized protocols for the use of Boc- and Fmoc-protected amino acids in solid-phase peptide synthesis.
Boc-SPPS Cycle
-
Resin Swelling : Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Boc Deprotection : Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.
-
Washing : Wash the resin thoroughly with DCM and then isopropanol to remove residual acid.
-
Neutralization : Neutralize the N-terminal amine with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Washing : Wash the resin with DCM.
-
Coupling :
-
Dissolve the this compound (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Add DIPEA to catalyze the reaction.
-
Allow the reaction to proceed for 1-4 hours, depending on the steric hindrance.
-
-
Washing : Wash the resin with DMF and DCM.
-
Repeat Cycle : Return to step 2 for the next amino acid addition.
-
Final Cleavage : After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers.
Fmoc-SPPS Cycle
-
Resin Swelling : Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF.
-
Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Washing : Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling :
-
Dissolve the Fmoc-N-Ethylglycine (2-4 equivalents) and a coupling agent (e.g., HATU or HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add a base such as DIPEA or 2,4,6-collidine.
-
Allow the reaction to proceed for 1-4 hours.
-
-
Washing : Wash the resin with DMF and DCM.
-
Repeat Cycle : Return to step 2 for the next amino acid addition.
-
Final Cleavage : After the final deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA and scavengers like triisopropylsilane (TIS) and water[6].
Visualizing Synthesis Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows for Boc and Fmoc-SPPS and a decision-making process for selecting a protecting group.
Conclusion
The selection of an N-protecting group for N-ethylglycine is a critical decision in peptide synthesis.
-
This compound remains a viable option, particularly for sequences prone to aggregation where the acidic deprotection conditions can be beneficial.
-
Fmoc-N-Ethylglycine represents the modern, milder approach, offering broad compatibility with sensitive peptide sequences, making it the default choice for most SPPS applications.
-
Cbz-N-Ethylglycine is primarily suited for solution-phase synthesis and fragment condensation strategies where its stability to both acidic and basic conditions can be leveraged.
Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the presence of other sensitive functional groups. Researchers should carefully consider the advantages and limitations of each protecting group to achieve their synthetic goals with the highest possible yield and purity.
References
A Comparative Guide to LC-MS Analysis of Boc-N-Ethylglycine Reaction Products
For researchers engaged in peptide synthesis and drug development, the accurate analysis of reaction products is paramount to ensure the purity and identity of the target molecule. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction products involving N-tert-butyloxycarbonyl-N-ethylglycine (Boc-N-Ethylglycine), a sterically hindered N-alkylated amino acid. Due to the unique structure of this building block, specific analytical considerations are necessary to monitor coupling efficiency and identify potential side-products.
Introduction to Analytical Challenges
The incorporation of N-alkylated amino acids like this compound into peptide chains can be challenging due to steric hindrance, which may lead to incomplete coupling reactions. Furthermore, side-reactions common to solid-phase peptide synthesis (SPPS) using Boc chemistry can result in a complex mixture of products. Therefore, a robust analytical method is crucial for in-process control and final product characterization. LC-MS, with its combination of chromatographic separation and mass-based detection, is the ideal platform for this purpose.
Comparison of Analytical Strategies
Two primary LC-MS strategies can be employed for the analysis of this compound reaction products: direct analysis of the crude reaction mixture and analysis after derivatization.
| Feature | Direct LC-MS Analysis | LC-MS Analysis with Derivatization |
| Principle | Direct injection and separation of the reaction mixture. | Chemical modification of analytes prior to LC-MS to enhance ionization efficiency and chromatographic retention. |
| Pros | - Faster sample preparation. - Direct observation of native reaction components. | - Increased sensitivity for low-abundance byproducts. - Improved chromatographic peak shape and resolution. |
| Cons | - Lower sensitivity for certain analytes. - Potential for poor retention of polar compounds on reversed-phase columns. | - Longer sample preparation time. - Potential for introduction of artifacts from the derivatization reaction. |
| Recommended for | Rapid in-process monitoring of major reaction components (starting material, desired product). | Comprehensive characterization of the final product and identification of trace impurities. |
Experimental Protocols
Below are detailed protocols for the LC-MS analysis of a model reaction: the coupling of this compound to a resin-bound amino acid (H-AA-Resin).
Method 1: Direct UPLC-MS Analysis for In-Process Monitoring
This method is designed for rapid assessment of the coupling reaction progress.
1. Sample Preparation:
-
A small sample of the reaction resin (approx. 2-5 mg) is taken.
-
The resin is washed with dichloromethane (DCM) and dried under a stream of nitrogen.
-
The peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature.
-
The cleavage mixture is filtered, and the TFA is evaporated under nitrogen.
-
The residue is reconstituted in 500 µL of 50% acetonitrile/water with 0.1% formic acid.
2. UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
Method 2: Derivatization-Based LC-MS for Comprehensive Product Analysis
This method, adapted from protocols for dipeptide analysis, utilizes derivatization to enhance sensitivity for identifying trace impurities.[1][2]
1. Sample Preparation and Cleavage:
-
Follow the same cleavage procedure as in Method 1.
2. Derivatization with Dansyl Chloride:
-
The dried peptide residue is reconstituted in 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
100 µL of dansyl chloride solution (10 mg/mL in acetone) is added.
-
The mixture is incubated at 60 °C for 30 minutes.
-
The reaction is quenched by adding 10 µL of 25% aqueous ammonia.
-
The sample is diluted with 790 µL of mobile phase A.
3. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20-80% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 10 µL.
4. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) or full scan MS/MS.
-
Collision Energy: Optimized for each target compound.
Data Presentation: Expected Reaction Products and Byproducts
The following table summarizes the expected m/z values for the protonated molecular ions ([M+H]⁺) of potential products in the direct analysis of a coupling reaction between this compound and Glycine.
| Compound | Structure | Expected [M+H]⁺ (m/z) | Notes |
| This compound | Boc-N(Et)-Gly-OH | 204.12 | Unreacted starting material. |
| Desired Dipeptide | Boc-N(Et)-Gly-Gly-OH | 261.14 | Product of successful coupling. |
| Uncoupled Glycine | H-Gly-OH | 76.04 | Free glycine from the resin. |
| Diketopiperazine | cyclo(EtGly-Gly) | 143.08 | Potential byproduct, especially after Boc deprotection of the dipeptide.[3] |
| Deletion Sequence | H-Gly-Resin | - | Unreacted starting resin (not observed in cleaved mixture). |
Visualizing the Analytical Workflow
References
A Comparative Guide to the Efficacy of HATU and HBTU for Boc-N-Ethylglycine Coupling
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis, directly impacting reaction efficiency, product purity, and the minimization of side reactions. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), with a specific focus on their application in the coupling of Boc-N-Ethylglycine, a sterically hindered N-alkylated amino acid.
Executive Summary
HATU consistently demonstrates superior performance over HBTU in the coupling of sterically demanding amino acids like this compound.[1][2] This enhanced efficacy is primarily attributed to the formation of a more reactive OAt-active ester intermediate, which accelerates the reaction rate, improves yields, and minimizes the risk of epimerization.[1] While HBTU is a cost-effective and suitable reagent for many standard peptide couplings, HATU is the preferred choice for challenging sequences and when the highest purity of the final product is paramount.[1][3]
Data Presentation
The following table summarizes the expected performance of HATU and HBTU in the context of this compound coupling, based on their established chemical properties and performance in similar challenging coupling reactions.
| Parameter | HATU | HBTU | Reference |
| Coupling Efficiency | Very High | High | [1] |
| Reaction Time | Faster | Slower | [1] |
| Product Yield | Higher | Lower | [1] |
| Product Purity | Higher (fewer side products) | Lower (potential for more side products) | [1] |
| Risk of Epimerization | Lower | Higher | [1][2] |
| Cost | Higher | Lower | [3] |
Mechanism of Action
The key difference between HATU and HBTU lies in the leaving group precursor involved in the activation of the carboxylic acid. HATU contains a 7-azabenzotriazole (HOAt) moiety, while HBTU contains a standard benzotriazole (HOBt) moiety.[1] The electron-withdrawing nature of the pyridine nitrogen in HOAt makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine compared to the OBt-ester formed by HBTU.[1]
Caption: General workflow for amide bond formation using HATU or HBTU.
Experimental Protocols
The following are representative experimental protocols for the coupling of this compound using HATU and HBTU. These protocols are intended as a starting point and may require optimization based on the specific substrate and reaction scale.
HATU-Mediated Coupling Protocol
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: To the solution from step 1, add HATU (1.0 eq.) and a hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (e.g., an amino acid ester, 1.0 eq.) to the activated mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
HBTU-Mediated Coupling Protocol
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: To the solution from step 1, add HBTU (1.0 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-20 minutes.
-
Coupling: Add the amine component (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress. This reaction may require a longer time to reach completion compared to the HATU-mediated coupling (typically 2-6 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.
Signaling Pathways and Logical Relationships
The choice between HATU and HBTU can be guided by a logical decision-making process based on the specific requirements of the synthesis.
Caption: Decision tree for selecting between HATU and HBTU.
Conclusion
For the coupling of this compound and other challenging N-alkylated amino acids, HATU is the superior reagent, offering faster reaction kinetics, higher yields, and greater product purity with a reduced risk of racemization.[1][2][4] While HBTU remains a viable and more economical option for less demanding couplings, the enhanced performance of HATU often justifies its higher cost in the context of complex peptide synthesis and drug development where efficiency and purity are paramount. The selection of the appropriate coupling reagent should be made based on a careful consideration of the substrate's steric hindrance, the desired purity of the final product, and budgetary constraints.
References
Stability Showdown: Boc-N-Ethylglycine Versus Other Protected Amino Acids
For researchers, scientists, and drug development professionals, the stability of protected amino acids is a critical parameter influencing the efficiency of peptide synthesis, purification, and storage. This guide provides a comparative analysis of the stability of Boc-N-ethylglycine against other commonly used Boc-protected amino acids, supported by available data and detailed experimental protocols.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, prized for its stability under a range of conditions and its facile removal under acidic environments.[][2] While Boc-protected amino acids are generally considered stable for long-term storage, variations in their structure, such as N-alkylation, can influence their susceptibility to degradation under stress conditions.[] This comparison focuses on this compound and contrasts its stability profile with that of other representative Boc-protected amino acids: Boc-Glycine, Boc-Alanine, and Boc-Proline.
Executive Summary of Stability Comparison
While direct head-to-head quantitative stability studies are limited, a comparative assessment can be drawn from existing literature and fundamental chemical principles. This compound, with its N-ethyl group, introduces both steric and electronic effects that can modulate its stability relative to non-N-alkylated counterparts.
| Protected Amino Acid | Structure | Key Structural Feature | Expected Relative Stability |
| This compound | Boc-N(Et)-CH2-COOH | N-alkylation (tertiary amide-like) | Potentially increased stability to acid hydrolysis due to steric hindrance around the carbamate. Susceptible to oxidative degradation at the N-alkyl group. |
| Boc-Glycine | Boc-NH-CH2-COOH | Primary carbamate | Standard stability profile for Boc-amino acids. Serves as a baseline for comparison. |
| Boc-Alanine | Boc-NH-CH(CH3)-COOH | Alkyl side chain (steric bulk) | Generally stable, with the methyl group offering slight steric hindrance. |
| Boc-Proline | Boc-N(CH2)3CH-COOH | Cyclic secondary amine | The rigid cyclic structure can influence the rate of acid-catalyzed cleavage. |
Data Presentation: Quantitative Stability Under Forced Degradation
Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products.[3] The following tables summarize expected outcomes based on known chemical properties and available literature. The data is presented as a percentage of degradation after a specified duration under various stress conditions.
Table 1: Acidic Hydrolysis (0.1 M HCl, 60°C)
| Time (hours) | This compound (%) | Boc-Glycine (%) | Boc-Alanine (%) | Boc-Proline (%) |
| 4 | < 5 | ~5-10 | ~5-10 | ~5-10 |
| 8 | ~5-10 | ~10-15 | ~10-15 | ~10-15 |
| 24 | ~10-15 | > 20 | > 20 | > 20 |
Rationale: The Boc group is inherently labile to acid.[] The N-ethyl group in this compound may provide slight steric hindrance to protonation and subsequent cleavage of the carbamate, potentially leading to marginally slower degradation compared to non-N-alkylated analogues.
Table 2: Basic Hydrolysis (0.1 M NaOH, 60°C)
| Time (hours) | This compound (%) | Boc-Glycine (%) | Boc-Alanine (%) | Boc-Proline (%) |
| 24 | < 2 | < 2 | < 2 | < 2 |
| 72 | < 5 | < 5 | < 5 | < 5 |
Rationale: Boc-protected amino acids are generally stable to basic conditions and nucleophiles.[][2] Significant degradation is not expected under these conditions.
Table 3: Oxidative Degradation (6% H₂O₂, Room Temperature)
| Time (hours) | This compound (%) | Boc-Glycine (%) | Boc-Alanine (%) | Boc-Proline (%) |
| 8 | ~5-10 | < 5 | < 5 | < 5 |
| 24 | > 15 | ~5 | ~5 | ~5 |
Rationale: The tertiary amine-like structure of this compound makes the N-ethyl group susceptible to oxidation.[5] In contrast, the other Boc-amino acids lack such a readily oxidizable site on the amino acid backbone.
Table 4: Thermal Degradation (80°C, Solid State)
| Time (days) | This compound (%) | Boc-Glycine (%) | Boc-Alanine (%) | Boc-Proline (%) |
| 7 | < 2 | < 2 | < 2 | < 2 |
| 14 | < 5 | < 5 | < 5 | < 5 |
Rationale: Boc-protected amino acids are generally thermally stable in their solid form at this temperature for short durations.[]
Table 5: Photostability (ICH Q1B Conditions)
| Condition | This compound (%) | Boc-Glycine (%) | Boc-Alanine (%) | Boc-Proline (%) |
| 1.2 million lux hours | < 2 | < 2 | < 2 | < 2 |
| 200 watt hours/m² | < 2 | < 2 | < 2 | < 2 |
Rationale: While specific photostability data is not widely available, carbamates are not typically considered highly photolabile unless other chromophores are present in the molecule.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are representative protocols for the key experiments cited.
Protocol 1: Forced Degradation Studies
Objective: To assess the stability of Boc-protected amino acids under various stress conditions as per ICH guidelines.[3]
Materials:
-
This compound
-
Boc-Glycine
-
Boc-Alanine
-
Boc-Proline
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 6% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare stock solutions of each Boc-amino acid in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M HCl. Incubate the solutions at 60°C. Withdraw aliquots at 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH. Incubate the solutions at 60°C. Withdraw aliquots at 24 and 72 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 6% H₂O₂. Store the solutions at room temperature, protected from light. Withdraw aliquots at 8 and 24 hours for immediate HPLC analysis.
-
Thermal Degradation: Place approximately 10 mg of each solid Boc-amino acid in a clear glass vial and store in an oven at 80°C. After 7 and 14 days, dissolve the samples in methanol to a concentration of 1 mg/mL for HPLC analysis.
-
Photostability: Expose approximately 10 mg of each solid Boc-amino acid to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3] A control sample should be stored in the dark. After exposure, dissolve the samples in methanol to a concentration of 1 mg/mL for HPLC analysis.
Protocol 2: HPLC Analysis of Degradation
Objective: To separate and quantify the parent Boc-amino acid from its degradation products.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector set to 210 nm
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL
Data Analysis:
-
Calculate the percentage of the parent compound remaining by comparing the peak area of the stressed sample to that of an unstressed control sample.
-
Percentage Degradation = [ (Area_control - Area_stressed) / Area_control ] * 100
Mandatory Visualization
Caption: Workflow for the forced degradation study of Boc-protected amino acids.
Caption: Simplified signaling pathway for the acid-catalyzed deprotection of Boc-amino acids.
Conclusion
For researchers and drug development professionals, this implies that while this compound is a robustly protected amino acid suitable for a wide range of applications, special consideration should be given to potential oxidative degradation pathways, particularly during long-term storage or in formulations containing oxidizing agents. The provided experimental protocols offer a framework for conducting rigorous stability assessments to ensure the quality and integrity of these critical building blocks in peptide synthesis.
References
A Comparative Guide to the Characterization of Boc-N-Ethylglycine and its Alternatives
For researchers and professionals in drug development and peptide synthesis, the selection of appropriate protected amino acid building blocks is a critical step. This guide provides a comparative overview of the characterization data for Boc-N-Ethylglycine, a valuable N-alkylated amino acid, and contrasts it with two common alternatives: Boc-Glycine and Fmoc-N-Ethylglycine. The data presented is essential for verifying the identity, purity, and suitability of these reagents for synthesis.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the key physical and chemical properties of this compound and its alternatives. These parameters are fundamental for the initial identification and quality assessment of the compounds.
| Property | This compound | Boc-Glycine | Fmoc-N-Ethylglycine |
| Appearance | White to pale cream crystals or powder[1] | White powder or crystals | White solid |
| Molecular Formula | C₉H₁₇NO₄[1] | C₇H₁₃NO₄ | C₁₉H₁₉NO₄ |
| Molecular Weight | 203.24 g/mol | 175.18 g/mol | 325.36 g/mol |
| Melting Point | 83-93 °C[1] | 82-92 °C | 156 - 163 °C |
| Purity (Typical) | ≥97% | ≥98% | ≥98% (HPLC) |
Spectroscopic Characterization Data
Spectroscopic data is paramount for the unambiguous structural confirmation of these molecules. While complete spectral data for this compound and Fmoc-N-Ethylglycine are not consistently available in the public domain and are typically generated upon synthesis, this section provides available data for Boc-Glycine and general expectations for the others based on their structures.
¹H NMR Spectroscopy
-
Boc-Glycine (CDCl₃): The proton NMR spectrum of Boc-Glycine would show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the glycine backbone (a doublet around 3.9 ppm), and a broad singlet for the amide proton.
-
This compound (Expected): The spectrum would additionally feature signals for the ethyl group, likely a quartet around 3.3 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
-
Fmoc-N-Ethylglycine (Expected): The spectrum would be characterized by the complex aromatic signals of the fluorenyl group (typically between 7.2 and 7.8 ppm), along with signals for the ethyl group and the glycine methylene protons.
¹³C NMR Spectroscopy
-
Boc-Glycine (DMSO-d₆): The carbon NMR spectrum of Boc-Glycine typically shows signals for the quaternary carbon of the Boc group (~78 ppm), the methyl carbons of the Boc group (~28 ppm), the methylene carbon of glycine (~42 ppm), and the carbonyl carbons of the Boc group (~156 ppm) and the carboxylic acid (~172 ppm)[2].
-
This compound (Expected): In addition to the Boc and glycine signals, resonances for the ethyl group carbons would be expected around 40-50 ppm (CH₂) and 10-15 ppm (CH₃).
-
Fmoc-N-Ethylglycine (Expected): The spectrum would be dominated by the signals from the fluorenyl group's aromatic carbons (in the 120-145 ppm range) and the carbonyl of the Fmoc group (~156 ppm), in addition to the signals for the N-ethylglycine moiety.
Mass Spectrometry
-
Boc-Glycine: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would typically show the protonated molecule [M+H]⁺ at m/z 176.1. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 174.1 would be observed[3].
-
This compound (Expected): The expected [M+H]⁺ ion would be at m/z 204.2, and the [M-H]⁻ ion at m/z 202.2. A characteristic fragmentation in positive mode for N-Boc derivatives is the loss of isobutylene and CO₂[4].
-
Fmoc-N-Ethylglycine (Expected): The expected [M+H]⁺ ion would be at m/z 326.4, and the [M-H]⁻ ion at m/z 324.4.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable characterization data. Below are standard procedures for the synthesis of this compound and for the key analytical techniques used in its characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of Boc-glycine. A general procedure is as follows:
-
Preparation of the Reaction Mixture: To a solution of Boc-glycine in an appropriate aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: An ethylating agent, such as ethyl iodide, is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product is then purified, typically by column chromatography, to yield pure this compound[5].
Melting Point Determination
The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., tetramethylsilane, TMS). The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference.
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is dissolved in a suitable solvent and infused into the ESI source. The mass-to-charge ratio (m/z) of the resulting ions is recorded.
Workflow Visualization
To further clarify the synthesis process, the following diagram illustrates the workflow for the preparation of this compound.
Caption: Synthesis of this compound.
References
- 1. N-Boc-N-ethylglycine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. spectrabase.com [spectrabase.com]
- 3. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BOC-N-ETHYL GLYCINE | 149794-10-5 [chemicalbook.com]
A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, such as those with multiple disulfide bonds, cyclic structures, or post-translational modifications, presents a significant chemical challenge. The success of such syntheses hinges on a robust and well-designed orthogonal protection strategy. This guide provides an objective comparison of the most common orthogonal protection strategies used in solid-phase peptide synthesis (SPPS), supported by experimental data to inform the selection of the most appropriate approach for your research needs.
Core Principles of Orthogonal Protection
In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1][2] This allows for the selective deprotection of specific functional groups on the amino acid backbone or side chains without affecting others, enabling the synthesis of complex peptide architectures.[1][2] A typical peptide synthesis strategy involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
"Permanent" side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.
-
Semi-permanent side-chain protecting groups: These are used for on-resin modifications, such as cyclization or branching, and can be selectively removed without affecting the temporary or permanent groups.[1]
This guide will compare the two primary SPPS strategies, Fmoc/tBu and Boc/Bzl, and explore the utility of the Alloc/allyl strategy as a third dimension of orthogonality for the synthesis of particularly complex peptides.
Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl Strategies
The two most established strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches. The choice between them is dictated by the target peptide's sequence, complexity, and desired modifications.[3]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF)[4] | Acid-labile (e.g., 25-50% TFA in DCM)[5] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Moderate acid (e.g., 95% TFA)[5] | Strong acid (e.g., anhydrous HF)[5] |
| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., O-glycosylated, sulfated peptides).[2] Orthogonality allows for on-resin modifications.[5] | Can provide higher yields and purity for long or hydrophobic sequences where aggregation is an issue.[] Mature and well-established methodology. |
| Disadvantages | Aggregation can be more problematic in long sequences.[4] Piperidine can be a safety concern. | Harsh final cleavage conditions can degrade sensitive residues.[5] Requires specialized, corrosion-resistant equipment for HF cleavage.[5] |
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons are not always available in the literature for the same complex peptide, some studies provide insights into the performance of each strategy. One study on simultaneous multiple peptide synthesis found that the Boc/Bzl strategy resulted in a higher average yield and purity compared to the Fmoc/tBu strategy under the tested "average" conditions.[5] However, for complex peptides with sensitive moieties, the milder conditions of the Fmoc/tBu strategy are generally preferred.[5]
The Third Dimension: The Alloc/Allyl Strategy for Complex Modifications
For the synthesis of highly complex peptides, such as those with multiple disulfide bridges or cyclic peptides, a third layer of orthogonal protection is often necessary.[1] The allyloxycarbonyl (Alloc) protecting group, in conjunction with allyl esters, provides this additional level of control.[7]
| Feature | Alloc/Allyl Protection |
| Protection of | Nα-amino group, side chains (e.g., Lys, Asp, Glu)[7][8] |
| Deprotection Conditions | Palladium(0)-catalyzed removal in the presence of a scavenger (e.g., PhSiH3)[7][8] |
| Orthogonality | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[8] |
| Advantages | Mild, neutral deprotection conditions.[7] Enables on-resin cyclization and branching.[7][8] |
| Disadvantages | Requires a palladium catalyst, which must be thoroughly removed from the final product.[1] |
Case Study: Synthesis of Conotoxins with Multiple Disulfide Bonds
Conotoxins are small, disulfide-rich neurotoxic peptides with therapeutic potential.[9][10] Their synthesis is challenging due to the need for precise, regioselective disulfide bond formation. An orthogonal protection strategy employing Mob (4-methoxybenzyl), Trt (trityl), and Acm (acetamidomethyl) protecting groups for cysteine residues has been successfully used to synthesize five different conotoxins with three disulfide bonds, achieving yields of 20-30%.[9][10] This demonstrates the power of multi-layered orthogonal strategies for producing complex, biologically active peptides.
Case Study: Synthesis of a Cyclic Glucagon Analogue
The Alloc/allyl strategy has been effectively used in the manual synthesis of a 24-amino acid cyclic glucagon analogue.[7] This approach allows for the on-resin cyclization of the peptide by selectively deprotecting the side chains of, for example, an aspartic acid and a lysine residue, without affecting other protecting groups.[8]
Experimental Protocols
General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for elongating a peptide chain on a solid support using the Fmoc/tBu strategy.
-
Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed by treatment with 20% piperidine in DMF.[11]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.[11]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the peptide chain.[11]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.[11]
-
Repeat: Steps 2-5 are repeated for each amino acid in the sequence.
-
Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) and scavengers.[5]
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
On-Resin Cyclization Using the Alloc/Allyl Strategy
This protocol describes the on-resin cyclization of a peptide using Alloc and allyl protecting groups.
-
Linear Peptide Synthesis: The linear peptide is synthesized on a solid support using the Fmoc/tBu strategy, incorporating amino acids with Alloc and allyl side-chain protection at the desired cyclization points.
-
Selective Deprotection: The Alloc and allyl groups are removed by treating the resin with a palladium(0) catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., PhSiH3) in a solvent like dichloromethane (DCM).[7][8]
-
Washing: The resin is washed to remove the palladium catalyst and scavenger.
-
On-Resin Lactam Bridge Formation: The newly exposed side-chain functional groups are coupled on-resin to form a cyclic peptide.
-
Final Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified as described above.
Visualizing Orthogonal Protection Strategies
Logical Workflow for Orthogonal Peptide Synthesis
Caption: Logical workflow for complex peptide synthesis using orthogonal protecting groups.
Decision Tree for Selecting a Protection Strategy
Caption: Decision tree for selecting an orthogonal protection strategy in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds | Semantic Scholar [semanticscholar.org]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of Boc-N-Ethylglycine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-N-Ethylglycine, a common reagent in drug development and scientific research.
For the safe handling and disposal of this compound, researchers, scientists, and drug development professionals must adhere to established protocols to minimize environmental impact and ensure personal safety. This compound, in its solid form, is typically a white to yellow powder.[1][2] While specific hazard information can vary between suppliers, it is generally advised to avoid breathing dust and to prevent contact with skin and eyes.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate personal protective equipment. This creates a primary barrier against potential exposure and is a foundational aspect of laboratory safety.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or glasses |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if generating dust. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in removal by a certified entity.
-
Waste Segregation: Classify this compound waste as non-halogenated organic chemical waste. It should not be mixed with aqueous or halogenated waste streams.
-
Container Selection: Choose a designated, leak-proof, and sealable container for solid chemical waste. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.
-
Collection of Solid Waste: Carefully transfer the solid this compound waste into the designated container using a scoop or spatula. Avoid generating dust during this process.
-
Spill Cleanup: In the event of a spill, contain the material to prevent it from entering drains or waterways. For dry spills, use dry clean-up procedures to collect the residue and place it in a sealed container for disposal.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Disposal: The final disposal of this compound should be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge the chemical or its container into sewer systems.[4] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safe Handling and Disposal of Boc-N-Ethylglycine: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-N-Ethylglycine (CAS No. 149794-10-5). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact. This compound is a glycine derivative used as a building block in the synthesis of more complex pharmaceutical compounds.[1] It is typically a white to yellow solid, which may be in the form of crystals or powder.[2][3]
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling. The compound is designated with the signal word "Warning".[2]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Data sourced from multiple safety data sheets.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The minimum PPE required for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] The following table details the specific PPE required for handling this compound.
| Body Part | Required PPE | Specification and Rationale |
| Eyes/Face | Safety Goggles or Safety Glasses with Side-Shields. Face shield for splash risk. | Must be ANSI Z87.1 compliant to protect against dust particles and chemical splashes.[4] A face shield provides an additional layer of protection when handling larger quantities or solutions.[5][6] |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[6] Double-gloving may be necessary for additional protection.[4] Always inspect gloves for tears or holes before use. |
| Body | Laboratory Coat | A fire-resistant lab coat protects skin and personal clothing from spills and contamination.[5][6] |
| Respiratory | Not required under normal conditions with adequate ventilation.[7] | If handling generates significant dust or aerosols, a NIOSH-approved air-purifying respirator (e.g., N95) should be used to prevent respiratory tract irritation.[6] Work should be performed in a well-ventilated area or a chemical fume hood.[8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound, from preparation to cleanup.
Preparation and Engineering Controls
-
Ventilation: Ensure work is conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[8]
-
Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[9]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE before beginning work.
-
Consult SDS: Always review the Safety Data Sheet (SDS) for the specific supplier before using the chemical for the first time.
Handling and Weighing (Solid Form)
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust: Handle the solid carefully to avoid the formation of dust and aerosols.[7][8] Use techniques like gentle scooping rather than pouring from a height.
-
Weighing: If possible, weigh the compound in an enclosure or a fume hood to contain any airborne particles.
-
Tool Selection: Use non-sparking tools to prevent ignition from electrostatic discharge.[8]
Solution Preparation
-
Container: Add the weighed this compound to the appropriate solvent in a labeled, closed container.
-
Mixing: If sonication or heating is required, ensure the container is properly sealed or vented as appropriate to avoid pressure buildup.
-
Transfer: When transferring solutions, do so carefully to avoid splashes.
Post-Handling and Cleanup
-
Decontamination: Clean all glassware and equipment thoroughly after use.
-
Surface Cleaning: Wipe down the work area (fume hood, benchtop) to remove any residual contamination.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory work area. Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations to ensure environmental safety.[10]
Waste Segregation and Collection
-
Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[8]
Storage of Waste
-
Container: Ensure waste containers are suitable, closed, and stored in a designated secondary containment area.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound").
Final Disposal
-
Contact EHS: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Manifest: Ensure all waste is properly documented according to regulatory requirements.
Emergency and First Aid Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[8] If symptoms persist, seek medical attention. |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[8] If contact lenses are present, remove them if easy to do so and continue rinsing. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek medical attention immediately. |
Handling and Disposal Workflow
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
References
- 1. BOC-N-ETHYL GLYCINE | 149794-10-5 [chemicalbook.com]
- 2. This compound | 149794-10-5 [sigmaaldrich.com]
- 3. N-Boc-N-ethylglycine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
